molecular formula C9H13ClN2OS B1500118 Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride CAS No. 99580-45-7

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Cat. No.: B1500118
CAS No.: 99580-45-7
M. Wt: 232.73 g/mol
InChI Key: UIZZYLXCZZPFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2OS and its molecular weight is 232.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperazin-1-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZZYLXCZZPFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661318
Record name (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99580-45-7
Record name (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophene-2-carbonyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Monograph: Piperazin-1-yl(thiophen-2-yl)methanone Hydrochloride [1][2]

Part 1: Executive Summary & Core Utility

Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride (CAS: 99580-45-7) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1][2][3] Structurally, it consists of a thiophene ring linked to a piperazine moiety via a carbonyl bridge.[2][3] This specific geometry serves as a "privileged scaffold" in medicinal chemistry, offering a rigid semi-aromatic core that positions the secondary amine of the piperazine for further diversification.[2]

As a Senior Application Scientist, I emphasize this compound's role not merely as a reagent, but as a pharmacophore enabler . It is frequently employed to modulate solubility and introduce hydrogen bond acceptors/donors in kinase inhibitors, GPCR ligands (specifically 5-HT and H3 antagonists), and anti-infective agents.[2][3]

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates experimentally validated properties essential for establishing a laboratory standard.

PropertySpecification
IUPAC Name Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride
Common Synonyms 1-(Thiophen-2-carbonyl)piperazine HCl; 1-(2-Thienylcarbonyl)piperazine HCl
CAS Number 99580-45-7
Molecular Formula C₉H₁₂N₂OS[1][2][4][5][6][7][8][9][10][11][12] · HCl
Molecular Weight 232.73 g/mol (Salt); 196.27 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Hygroscopicity Moderate (Store under inert atmosphere)
pKa (Calc) ~8.5 (Piperazine secondary amine)

Part 3: Synthetic Methodology & Manufacturing

To ensure high purity and avoid the formation of bis-acylated byproducts (where both nitrogens of the piperazine react), a Protection-Deprotection Strategy is the most robust protocol.[1][2][3] Direct reaction of piperazine with acid chloride often yields complex mixtures requiring tedious chromatography.[1][2][3]

Protocol: Selective Synthesis via Boc-Protection

Rationale: Using tert-butyl piperazine-1-carboxylate (Boc-piperazine) ensures that only one nitrogen is available for acylation.[1][2][3] The subsequent removal of the Boc group under acidic conditions naturally yields the hydrochloride salt in high purity.[2][3]

Step-by-Step Workflow:

  • Acylation (C–N Bond Formation):

    • Reagents: Thiophene-2-carboxylic acid (1.0 eq), Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1][3]

    • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1][3]

    • Procedure: Dissolve the acid in DCM. Add EDC and HOBt at 0°C to activate the carboxyl group.[2][3] Stir for 30 min. Add Boc-piperazine and DIPEA.[1][2][3] Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2][3][13] Dry organic layer over Na₂SO₄.[1][2][3] Concentrate to yield the intermediate tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate.[1][2][3]

  • Deprotection & Salt Formation:

    • Reagents: 4M HCl in Dioxane or Ethanol.

    • Procedure: Dissolve the intermediate in a minimal amount of dry dioxane. Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.

    • Observation: A precipitate will form as the Boc group is cleaved and the HCl salt is generated.[2][3] Stir for 4 hours at RT.

    • Isolation: Filter the solid under inert gas (Nitrogen/Argon).[1][3] Wash with cold diethyl ether to remove organic impurities.[1][2][3] Dry under vacuum.[1][2][3]

SynthesisPath Start Thiophene-2-carboxylic Acid Activation Activation (EDC/HOBt) Start->Activation 0°C, DCM Coupling Coupling (+ Boc-Piperazine) Activation->Coupling Active Ester Intermediate Boc-Protected Intermediate Coupling->Intermediate C-N Bond Formed Deprotection Acid Hydrolysis (HCl/Dioxane) Intermediate->Deprotection -Boc Removal Final Piperazin-1-yl(thiophen-2-yl) methanone HCl Deprotection->Final Precipitation

Caption: Figure 1. Optimized synthetic route utilizing Boc-protection to ensure regioselectivity and high purity.[1][2]

Part 4: Analytical Characterization

Trustworthiness in chemical biology relies on rigorous characterization.[1][2][3] The following spectral signatures are diagnostic for this compound.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Thiophene Region (Aromatic): Look for three distinct multiplets between δ 7.0 and 7.8 ppm .[1][3]

    • H-5 (Thiophene): ~7.7 ppm (doublet of doublets).[1][3]

    • H-3 (Thiophene): ~7.4 ppm.[1][2][3]

    • H-4 (Thiophene): ~7.1 ppm.[1][2][3]

  • Piperazine Region (Aliphatic):

    • The methylene protons adjacent to the amide nitrogen will appear as broad multiplets around δ 3.6–3.9 ppm .[2][3]

    • The methylene protons adjacent to the amine (salt) will appear around δ 3.0–3.2 ppm .[3]

  • Amine Protons: A broad singlet or broad exchangeable peak at δ 9.0–9.5 ppm (NH₂⁺).[1][3]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1][3]

  • Target Ion: [M+H]⁺ = 197.07 m/z (Calculated for C₉H₁₂N₂OS + H⁺).[1][3]

  • Note: The chloride counterion (35.5/37.[1][3]5) will not be observed in the positive ion mode but may be inferred from elemental analysis or ion chromatography.[3]

AnalyticalWorkflow Sample Raw Sample Solubility Solubility Test (DMSO/Water) Sample->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Clear Soln MS LC-MS (ESI+) Solubility->MS Decision Purity Check NMR->Decision Integrals Correct? MS->Decision Mass 197.1? Pass Release for Assay Decision->Pass Yes (>95%) Fail Recrystallize (EtOH/Ether) Decision->Fail No Fail->Sample Reprocess

Caption: Figure 2. Analytical decision tree for validating compound identity and purity before biological testing.

Part 5: Applications in Medicinal Chemistry

This compound is not a passive linker; it actively contributes to the binding kinetics of drug candidates.[2][3]

1. GPCR Antagonists (Serotonin & Histamine) The piperazine-amide scaffold is a classic bioisostere found in antagonists for the 5-HT1A and Histamine H3 receptors.[1][2][3] The thiophene ring acts as a lipophilic anchor, fitting into hydrophobic pockets (e.g., near Tryptophan residues), while the basic piperazine nitrogen interacts with conserved Aspartate residues in the receptor transmembrane domain.[2]

2. Fragment-Based Drug Discovery (FBDD) In FBDD, this molecule serves as a "growable" fragment.[1][2][3]

  • Vector 1 (Thiophene): Can be substituted (e.g., bromination) to reach into accessory binding pockets.[1][3]

  • Vector 2 (Piperazine NH): The free amine is a nucleophilic handle for library expansion via reductive amination or sulfonylation.[1][3]

3. Pharmacokinetic Modulation Replacing a phenyl ring with a thiophene often improves metabolic stability (avoiding specific P450 oxidation sites) and alters the electronic properties (thiophene is electron-rich), potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1][2][3]

Part 6: Handling, Stability, & Safety

Safety Profile (GHS Classification):

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3][14][15]

    • H319: Causes serious eye irritation.[1][2][3][14][16][17]

    • H335: May cause respiratory irritation.[1][2][3][14][15][16]

Storage & Stability:

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2][3][15] It absorbs atmospheric moisture, which can alter the stoichiometry (forming hydrates) and affect weighing accuracy.[3]

  • Recommendation: Store in a tightly sealed vial, preferably within a desiccator or under an inert atmosphere (Nitrogen) at 2-8°C.

  • Shelf Life: Stable for >2 years if stored correctly.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 764856, Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride. Retrieved from [Link]

  • Padmashali, B. et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5): 1324-1330.[1][3][10] Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (C₉H₁₂N₂OS·HCl), a compound of significant interest in medicinal chemistry.[1][2] The piperazine-thiophene scaffold is a recognized pharmacophore, making unambiguous structural verification a critical step in drug discovery and development.[1][3] This document details an integrated analytical workflow, combining mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind each experimental choice is explained, and hypothetical data is interpreted to build a cohesive structural argument, culminating in a confirmed molecular structure. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for small molecule characterization.

Introduction and Structural Hypothesis

The nominal structure, derived from its chemical name, is that of a thiophene-2-carboxylic acid derivative linked via an amide bond to a piperazine ring. The compound is supplied as a hydrochloride salt, implying protonation of one of the basic nitrogen atoms of the piperazine moiety.

  • Molecular Formula: C₉H₁₂N₂OS

  • Molecular Weight (Free Base): 196.27 g/mol

  • Molecular Weight (HCl Salt): 232.73 g/mol [4]

The primary objective is to confirm the connectivity and chemical environment of each atom within the molecule, verifying the hypothesized structure shown in Figure 1.

Hypothesized structure of this compound
Figure 1. Hypothesized structure of this compound.

An integrated analytical strategy is essential for unambiguous structure elucidation. While techniques like FT-IR provide valuable information on functional groups, and mass spectrometry confirms molecular weight, only NMR spectroscopy can deliver the detailed connectivity map required for definitive proof of structure.[5]

Integrated Analytical Workflow

G cluster_0 Initial Analysis cluster_1 Mass Spectrometry cluster_2 Spectroscopy cluster_3 Confirmation mol_formula Hypothesized Structure & Molecular Formula ms HRMS (ESI-TOF) Confirm Elemental Comp. mol_formula->ms Provides Target Mass ir FT-IR Identify Functional Groups ms->ir Confirms C=O, N-H nmr NMR (1D & 2D) Map C-H Framework ir->nmr Guides NMR Interpretation elucidation Final Elucidated Structure nmr->elucidation Defines Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula Verification

3.1. Rationale and Experimental Design

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.[1] Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula. Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique that typically yields an abundant protonated molecular ion, [M+H]⁺, which is crucial for formula determination.[6]

3.2. Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in methanol (1 mg/mL).

  • Instrumentation: Analysis is performed on a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is selected to observe the [M+H]⁺ ion.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500. An internal calibrant is used to ensure high mass accuracy.

3.3. Expected Data and Interpretation

The primary ion observed would be the protonated free base, [C₉H₁₂N₂OS + H]⁺. The high-resolution measurement allows for a direct comparison between the observed mass and the theoretical mass calculated for this formula.

ParameterTheoretical ValueExpected Observed ValueMass Error (ppm)
Molecular Ion [C₉H₁₃N₂OS]⁺
Monoisotopic Mass 197.0743~197.0741< 5 ppm

A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition. Tandem MS (MS/MS) experiments could further support the structure by revealing characteristic fragmentation patterns, such as the cleavage of the piperazine ring or the loss of the thiophene moiety.[7][8]

Infrared (IR) Spectroscopy: Functional Group Analysis

4.1. Rationale and Experimental Design

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see absorptions corresponding to the amide carbonyl (C=O), the thiophene ring (C=C, C-S), and the protonated amine (N-H⁺) of the hydrochloride salt.

4.2. Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer with a diamond ATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 600 cm⁻¹. A background scan is performed first and automatically subtracted.

4.3. Expected Data and Interpretation

The FT-IR spectrum provides a molecular "fingerprint." Key absorptions are predicted in the following regions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H stretchThiophene RingConfirms aromatic/heteroaromatic C-H bonds.[9]
~2700-2400N-H⁺ stretchPiperazinium ionBroad absorption characteristic of an amine salt.
~1640-1630 C=O stretch Tertiary Amide Key indicator of the methanone linkage.[10]
~1495C=C stretchThiophene RingAromatic ring stretching vibration.[11]
~700C-S stretchThiophene RingCharacteristic thiophene ring vibration.[11]

The presence of a strong amide C=O band around 1635 cm⁻¹ and the broad N-H⁺ absorption would strongly support the hypothesized structure over other potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

NMR is the most powerful technique for structure elucidation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

5.1. Protocol: NMR Analysis

  • Sample Preparation: ~10 mg of the compound is dissolved in 0.6 mL of dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve the salt and to allow for the observation of exchangeable N-H protons.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

5.2. ¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-5'~7.8-7.9dd1HThiophene proton adjacent to sulfur and C=O
H-3'~7.6-7.7dd1HThiophene proton adjacent to C=O
H-4'~7.1-7.2t1HThiophene proton between H-3' and H-5'[12]
H-2, H-6~3.8 (broad)m4HPiperazine CH₂ adjacent to amide N
H-3, H-5~3.2 (broad)m4HPiperazine CH₂ adjacent to N-H⁺[13]
N-H⁺>9.0 (very broad)s2HPiperazinium protons

Rationale: The thiophene protons are expected in the aromatic region (7-8 ppm), deshielded by the electron-withdrawing carbonyl group.[14][15] The piperazine protons are expected as broad multiplets in the 3-4 ppm range. The presence of the hydrochloride salt and potential for slow conformational exchange can lead to signal broadening.[16]

5.3. ¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.

Carbon LabelPredicted δ (ppm)Assignment
C-7 (C=O)~162Amide Carbonyl
C-2'~140Thiophene C attached to C=O
C-5'~132Thiophene C-H
C-3'~130Thiophene C-H
C-4'~128Thiophene C-H
C-2, C-6~45Piperazine CH₂ adjacent to amide N
C-3, C-5~42Piperazine CH₂ adjacent to N-H⁺[17]

Rationale: The amide carbonyl carbon is the most deshielded non-aromatic carbon.[18] The thiophene carbons appear in the aromatic region, while the piperazine carbons are found in the aliphatic region.

5.4. 2D NMR: Establishing Connectivity

While 1D NMR suggests the presence of the core fragments, 2D NMR proves their connectivity.

  • HSQC: This experiment correlates each proton signal with its directly attached carbon. It confirms the assignments made in the ¹H and ¹³C tables (e.g., confirms that the proton at ~7.8 ppm is attached to the carbon at ~132 ppm).

  • HMBC: This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the links between the molecular fragments.[19]

Key Expected HMBC Correlations:

G cluster_correlations mol h26 H-2, H-6 c7 C-7 h26->c7 ³J c35 C-3, C-5 h26->c35 ²J h3_prime H-3' h3_prime->c7 ²J

Sources

The Thiophene-Piperazine Methanone Scaffold: A Technical Guide to Discovery and Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride: Discovery, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

This compound (CAS: 99580-45-7) is not a standalone marketed therapeutic but a privileged molecular scaffold in medicinal chemistry. It represents a strategic fusion of two pharmacologically active substructures: the lipophilic, bioisosteric thiophene ring and the solubility-enhancing, versatile piperazine ring, linked by a rigid methanone (carbonyl) spacer.

This guide explores the compound's emergence as a critical building block in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, 5-HT1A receptor ligands, and Histamine H3 antagonists.

Discovery and Historical Context: The Rise of a Privileged Scaffold

Unlike penicillin or aspirin, the discovery of Piperazin-1-yl-thiophen-2-yl-methanone was not a singular serendipitous event but an evolutionary milestone in Fragment-Based Drug Design (FBDD) .

The Convergence of Two Chemistries
  • The Piperazine Revolution (1950s-1970s): Piperazine was originally established as an anthelmintic and later became a cornerstone of antihistamines (e.g., cyclizine) and antipsychotics. Its ability to introduce basicity and improve water solubility made it a "handle" of choice for drug developers.

  • The Thiophene Bioisosterism (1980s-1990s): Medicinal chemists began aggressively replacing phenyl rings with thiophene rings to modulate metabolic stability and lipophilicity (logP). Thiophene is electronically similar to benzene but offers different steric parameters and potential for sulfur-mediated interactions.

Emergence in Patent Literature (2000–Present)

The specific fusion of these elements via a methanone linker gained prominence in the early 2000s, coinciding with the race to develop PARP inhibitors for cancer therapy.

  • Key Milestone: Patent filings by companies like KuDOS Pharmaceuticals (acquired by AstraZeneca) and others utilized this scaffold as a core intermediate for synthesizing phthalazinone derivatives (e.g., Olaparib analogs).

  • Role: The scaffold served as a "linker-cap" moiety, where the carbonyl group engaged in hydrogen bonding within the enzyme active site, while the piperazine tail extended into the solvent-exposed region to improve pharmacokinetic properties.

Chemical Architecture and Pharmacophore Analysis[1][2]

The utility of Piperazin-1-yl-thiophen-2-yl-methanone HCl lies in its ability to present multiple binding motifs simultaneously.

Structural Components[1][3][4]
  • Thiophene Ring (Lipophilic Domain): Acts as a hydrophobic anchor. The sulfur atom can participate in weak polar interactions (S-π bonding).

  • Methanone Linker (H-Bond Acceptor): The carbonyl oxygen is a potent hydrogen bond acceptor, crucial for orienting the molecule within a receptor pocket.

  • Piperazine Ring (Solubilizing/Basic Domain): The distal nitrogen (N4) is basic (pKa ~9.8), allowing for salt formation (hydrochloride) which drastically improves aqueous solubility. It also serves as a nucleophilic attachment point for further library expansion.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the molecule.

Pharmacophore Thiophene Thiophene Ring (Hydrophobic/Aromatic) Linker Methanone Linker (H-Bond Acceptor) Thiophene->Linker C2 Attachment Piperazine Piperazine Ring (Solubility/Basic Handle) Linker->Piperazine Amide Bond Salt HCl Salt (Bioavailability) Piperazine->Salt Ionic Interaction

Figure 1: Pharmacophore dissection of the scaffold showing functional domains.[1][2]

Synthesis Protocol

The synthesis of this compound is a robust, self-validating protocol based on Nucleophilic Acyl Substitution .

Reaction Logic

The reaction involves the activation of thiophene-2-carboxylic acid to its acid chloride, followed by coupling with excess piperazine. Excess piperazine is critical to prevent the formation of the bis-amide byproduct.

Step-by-Step Methodology

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (1.5 eq) or Oxalyl chloride

  • Piperazine (anhydrous) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • HCl in dioxane (4M) (for salt formation)

Protocol:

  • Activation: Dissolve thiophene-2-carboxylic acid in dry DCM. Add catalytic DMF. Dropwise add SOCl2 at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude thiophene-2-carbonyl chloride.

  • Coupling: Dissolve the crude acid chloride in dry DCM. Add this solution dropwise to a stirred solution of excess piperazine (3 eq) in DCM at 0°C. The excess base acts as an HCl scavenger and prevents double substitution.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with water (to remove excess piperazine and salts). Dry over Na2SO4.

  • Salt Formation: Cool the organic phase to 0°C. Add 4M HCl in dioxane dropwise. The white precipitate (Target HCl salt) forms immediately.

  • Purification: Filter the solid, wash with cold diethyl ether, and recrystallize from ethanol/ether if necessary.

Synthesis Workflow Diagram

Synthesis Start Thiophene-2-carboxylic Acid Activation Activation: SOCl2, Reflux Start->Activation Intermediate Thiophene-2-carbonyl Chloride Activation->Intermediate Coupling Coupling: Piperazine (3.0 eq), DCM, 0°C Intermediate->Coupling FreeBase Free Base: Piperazin-1-yl(thiophen-2-yl)methanone Coupling->FreeBase SaltForm Salt Formation: HCl in Dioxane FreeBase->SaltForm Product Final Product: HCl Salt (Precipitate) SaltForm->Product

Figure 2: Synthetic pathway for the production of the hydrochloride salt.

Medicinal Chemistry Applications

PARP Inhibitors

In the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) , this scaffold is used to mimic the nicotinamide moiety of NAD+.

  • Mechanism: The thiophene-carbonyl motif aligns with the donor site of the enzyme, while the piperazine ring projects into the solvent front, allowing for the attachment of solubilizing groups or further aromatic systems to enhance potency (IC50 < 10 nM).

5-HT1A Receptor Ligands

Derivatives of this scaffold have shown affinity for Serotonin 5-HT1A receptors.[3]

  • Data: Studies indicate that aryl-piperazines linked to heteroaromatics (like thiophene) can achieve Ki values in the low micromolar to nanomolar range .

  • Utility: Potential applications in treating anxiety and depression.[3]

Histamine H3 Antagonists

The piperazine core is a classic pharmacophore for H3 receptor antagonists.

  • Application: Used in research for cognitive enhancers and antiobesity agents. The thiophene ring provides a distinct lipophilic profile compared to standard phenyl analogs, potentially altering blood-brain barrier (BBB) penetration.

Analytical Characterization Data (Reference)

To validate the synthesis, the following spectral data is expected:

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ 3.2-3.8 ppm (8H, broad m)Piperazine ring protons (hindered rotation).
1H NMR (DMSO-d6) δ 7.1, 7.5, 7.8 ppm (3H, m)Thiophene aromatic protons.
LC-MS (ESI+) m/z = 197.1 [M+H]+ (Free base)Confirms molecular weight (MW 196.27 + 1).
Appearance White to off-white crystalline solidHigh purity hydrochloride salt.
Solubility High in Water, DMSO; Low in EtherConsistent with HCl salt form.

References

  • KuDOS Pharmaceuticals (AstraZeneca). Phthalazinone Derivatives. Patent US7151102B2.[4] (Describes the use of piperazine-carbonyl scaffolds in PARP inhibitor synthesis). Link

  • BenchChem. this compound Product Data. (Technical specifications and CAS verification). Link

  • PubChem. 1-(Thiophen-2-carbonyl)piperazine.[5] CID 797562.[3] (Chemical properties and spectral data). Link

  • Santa Cruz Biotechnology. this compound. (Usage in proteomics and biochemical research). Link

  • Loh, V. M., et al. (2005).[4] Phthalazinones.[5][2][3][4] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[4] (Contextualizes the scaffold in PARP inhibitor discovery).

Sources

(Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride

This guide provides a comprehensive technical overview of (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural attributes, synthesis, analytical validation, and pharmacological context, grounded in established scientific principles and methodologies.

Compound Profile and Structural Significance

(Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a thiophene ring connected to a piperazine moiety through a carbonyl linker.[1] The molecule is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[2]

The structural architecture of this molecule is noteworthy. The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the benzene ring in drug design. Its inclusion can modulate pharmacokinetic properties and enhance interactions with biological targets.[3] The piperazine ring is a common pharmacophore found in numerous centrally active agents, prized for its ability to improve bioavailability and solubility.[1][4] The combination of these two moieties creates a versatile scaffold for exploring a range of biological activities.[1]

PropertyValueSource
IUPAC Name piperazin-1-yl(thiophen-2-yl)methanone;hydrochloridePubChem[1]
CAS Number 99580-45-7Benchchem, BLD Pharm[1][5]
Molecular Formula C₉H₁₃ClN₂OSPubChem[1]
Molecular Weight 232.73 g/mol PubChem, Santa Cruz Biotechnology[1][6]
Canonical SMILES C1CN(CCN1)C(=O)C2=CC=CS2.ClPubChem[1]
InChI Key UIZZYLXCZZPFDR-UHFFFAOYSA-NBenchchem, Santa Cruz Biotechnology[1][6]

Synthesis and Mechanistic Rationale

The synthesis of (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride is typically achieved via a nucleophilic acyl substitution reaction. The most common and efficient route involves the coupling of an activated thiophene-2-carboxylic acid derivative with piperazine.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory-scale synthesis.

Step 1: Activation of Thiophene-2-carboxylic Acid

  • Thiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive thiophene-2-carbonyl chloride.

  • Causality: The carboxylic acid hydroxyl group is a poor leaving group. Converting it to an acyl chloride creates a highly electrophilic carbonyl carbon and a good leaving group (Cl⁻), making it susceptible to nucleophilic attack by the secondary amine of piperazine.

Step 2: Nucleophilic Acyl Substitution

  • Piperazine (often in excess or with a protected intermediate) is dissolved in an inert aprotic solvent (e.g., dichloromethane - DCM).

  • The solution is cooled in an ice bath (0°C) to control the exothermic reaction.

  • Thiophene-2-carbonyl chloride is added dropwise to the piperazine solution with vigorous stirring. A non-nucleophilic base like triethylamine (TEA) is often included to scavenge the HCl byproduct, driving the reaction to completion.

  • Causality: The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a protected piperazine (e.g., Boc-piperazine) can prevent double acylation, although using an excess of piperazine can also favor the mono-acylated product.

Step 3: Work-up and Salt Formation

  • After the reaction is complete (monitored by TLC), the mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove excess acid and the triethylammonium hydrochloride salt.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • If a protecting group was used, it is removed (e.g., Boc group is cleaved with HCl in an organic solvent like dioxane or methanol). This step simultaneously forms the desired hydrochloride salt.[1]

  • If unprotected piperazine was used, the free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethereal or gaseous HCl to precipitate the hydrochloride salt.

  • Causality: Salt formation is a critical step for pharmaceutical applications. The hydrochloride salt typically exhibits improved crystallinity, stability, and water solubility compared to the free base, which is advantageous for formulation and in vivo studies.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product TCA Thiophene-2-carboxylic Acid Activation Step 1: Activation (e.g., with SOCl₂) TCA->Activation Piperazine Piperazine Coupling Step 2: Amide Coupling (Nucleophilic Substitution) Piperazine->Coupling TCC Thiophene-2-carbonyl Chloride Activation->TCC Intermediate FreeBase (Thiophen-2-yl)(piperazin-1-yl)methanone Coupling->FreeBase Free Base Product Salt Step 3: Salt Formation (HCl treatment) FinalProduct (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride Salt->FinalProduct TCC->Coupling FreeBase->Salt

Caption: Synthetic workflow for (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride.

Analytical Validation and Structural Confirmation

A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system.

Analytical TechniquePurpose & Expected Results
¹H NMR Structural Confirmation: Expect characteristic signals for the thiophene ring protons (typically in the aromatic region, δ 7-8 ppm) and the piperazine ring protons (aliphatic region, δ 3-4 ppm). The integration of these signals should match the number of protons in each environment.
¹³C NMR Structural Confirmation: Confirms the carbon skeleton. A key signal is the carbonyl carbon (C=O), typically found downfield (δ 160-170 ppm). Signals for the thiophene and piperazine carbons will also be present in their respective characteristic regions.
Mass Spectrometry (MS) Molecular Weight Verification: Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecular ion ([M+H]⁺) of the free base, confirming the correct mass.
HPLC Purity Assessment: Reversed-phase HPLC with UV detection is used to determine the purity of the compound. A single major peak indicates a high degree of purity. Piperazine itself does not absorb UV light, so derivatization may be needed if analyzing for piperazine impurities.[7]
Elemental Analysis Stoichiometric Validation: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN). The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₁₃ClN₂OS) to confirm stoichiometry.

Pharmacological Context and Potential Applications

The (Thiophen-2-yl)(piperazin-1-yl)methanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. Derivatives of this core have shown potential in several therapeutic areas.

  • Central Nervous System (CNS) Activity: Many piperazine derivatives exhibit pharmacological activity in the CNS.[4] Specifically, thiophene-piperazine analogs have been investigated for their affinity for serotonin receptors (e.g., 5-HT1A), suggesting potential applications as antidepressants or anxiolytics.

  • Antihistaminic Effects: The core structure has been identified in compounds acting as antagonists at the histamine H3 receptor. This suggests a potential therapeutic role in metabolic disorders, including obesity, by modulating neurotransmitter release involved in appetite regulation.

  • Antimicrobial and Anticancer Activity: Research indicates that various piperazine derivatives possess antimicrobial properties.[1] Furthermore, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, opening avenues for oncology research.[1]

Illustrative Signaling Pathway: 5-HT1A Receptor Modulation

The diagram below conceptualizes the potential mechanism of action if the compound acts as an agonist at the 5-HT1A receptor, a common target for anxiolytics and antidepressants.

SignalingPathway Compound (Thiophen-2-yl)(piperazin-1-yl)methanone (Ligand) Receptor 5-HT1A Receptor (GPCR) Compound->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (activated) G_Protein->GIRK Activates (βγ subunit) cAMP cAMP (decreased) AC->cAMP PKA Protein Kinase A (inactivated) cAMP->PKA CREB CREB Phosphorylation (decreased) PKA->CREB K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) K_efflux->Hyperpolarization

Caption: Potential GPCR signaling pathway for a 5-HT1A receptor agonist.

Conclusion

(Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride is a synthetically accessible and versatile chemical scaffold. Its structure combines key pharmacophores known to impart favorable drug-like properties. The straightforward synthesis and well-defined methods for analytical validation make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly within the central nervous system. Further derivatization, especially at the unsubstituted secondary amine of the piperazine ring, offers a clear path for library synthesis and structure-activity relationship (SAR) studies.

References

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • HFC. (n.d.). (2-Chlorophenyl)(thiophen-2-yl)methanone: A Premium Chemical Solution. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-acetothienone. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride is a synthetic organic compound featuring a piperazine ring linked to a thiophene moiety.[1] This structural motif is prevalent in a variety of pharmacologically active agents, suggesting a rich potential for therapeutic applications. The piperazine scaffold is known to enhance solubility and bioavailability, making it an attractive component in drug design.[1] Derivatives of piperazine and thiophene have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[2][3][4] This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound, designed to furnish researchers with the necessary strategies and protocols to thoroughly characterize its pharmacological profile.

Introduction: The Scientific Rationale for Investigation

The chemical architecture of this compound, specifically the presence of the piperazine and thiophene rings, points towards a high probability of interaction with various biological targets.[1] Compounds with similar structures have shown affinity for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, as well as enzymes and ion channels.[1][5] A comprehensive understanding of the mechanism of action is paramount for the translation of this compound into a potential therapeutic agent. This guide outlines a logical, multi-tiered experimental approach, commencing with broad-based screening to identify primary biological targets and culminating in detailed studies to elucidate the downstream signaling pathways.

Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase of investigation is designed to cast a wide net, identifying the most promising biological activities and potential molecular targets of this compound.

High-Throughput Screening (HTS) for Receptor Binding

Given the structural similarities to known psychoactive compounds, a primary avenue of investigation should be the assessment of binding affinity to a panel of common central nervous system (CNS) receptors.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A comprehensive panel of receptors should be selected, with a focus on those known to interact with piperazine-containing compounds. This panel should include, but not be limited to:

    • Serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)[1][6]

    • Dopamine (D) receptor subtypes (e.g., D1, D2, D3)[7][8]

    • Histamine (H) receptor subtypes (e.g., H1, H3)

    • Adrenergic receptor subtypes (α1, α2, β)

    • Cannabinoid (CB) receptor subtypes (CB1, CB2)[9]

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared cell membranes with a known concentration of a specific radioligand for the receptor of interest (e.g., [3H]-Ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of this compound to displace the radioligand.

    • Incubate to allow for binding equilibrium to be reached.

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Anticipated Outcomes and Interpretation: The results from this screening will identify which, if any, of the tested receptors the compound binds to with significant affinity. This provides the first crucial piece of information regarding its potential mechanism of action. For instance, high affinity for the D2 and 5-HT2A receptors would suggest a potential atypical antipsychotic profile.[10]

Functional Assays to Determine Agonist vs. Antagonist Activity

Once high-affinity binding targets are identified, it is essential to determine the functional consequence of this binding.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., Calcium Flux or cAMP Measurement)

  • Cell Culture: Utilize cell lines that co-express the identified target receptor and a reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors or a cAMP-sensitive reporter for Gs/Gi-coupled receptors).

  • Agonist Mode:

    • Treat the cells with increasing concentrations of this compound.

    • Measure the reporter signal (e.g., fluorescence or luminescence). An increase in signal indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a known agonist for the target receptor.

    • Measure the reporter signal. A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.[7]

Data Presentation:

Target ReceptorBinding Affinity (Ki, nM)Functional Activity
5-HT1AExperimental ValueAgonist/Antagonist/Inverse Agonist
5-HT2AExperimental ValueAgonist/Antagonist/Inverse Agonist
D2Experimental ValueAgonist/Antagonist/Inverse Agonist
H3Experimental ValueAgonist/Antagonist/Inverse Agonist

Workflow for Initial Target Identification and Validation:

G cluster_0 Tier 1: Initial Screening A Compound: Piperazin-1-yl-thiophen-2-yl-methanone HCl B High-Throughput Radioligand Binding Assays (CNS Receptor Panel) A->B C Identify High-Affinity Targets (Low Ki) B->C D Functional Assays (e.g., Calcium Flux, cAMP) C->D E Determine Agonist vs. Antagonist Activity D->E

Caption: Tier 1 workflow for target identification.

Tier 2: Elucidation of Cellular Mechanisms and Signaling Pathways

With primary molecular targets identified, the next phase focuses on understanding the downstream cellular consequences of compound-target interaction. Assuming, for the purpose of this guide, that the Tier 1 screening revealed potent antagonist activity at both Dopamine D2 and Serotonin 5-HT2A receptors, the following experimental plan would be initiated.

Downstream Signaling Pathway Analysis

Rationale: Antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotic drugs.[10] These receptors are coupled to distinct intracellular signaling cascades that modulate neuronal activity. Investigating these pathways will provide a deeper understanding of the compound's mechanism.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Culture and Treatment: Culture appropriate neuronal cell lines (e.g., SH-SY5Y for dopaminergic signaling, PC-12 for serotonergic signaling). Treat the cells with this compound at various concentrations and time points, in the presence and absence of a known agonist.

  • Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against key signaling proteins, such as:

      • Phospho-Akt and total Akt (downstream of D2 and 5-HT2A)

      • Phospho-ERK1/2 and total ERK1/2 (downstream of 5-HT2A)

      • Phospho-GSK3β and total GSK3β (downstream of Akt)

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothesized Signaling Pathway:

G cluster_d2 D2 Signaling cluster_ht2a 5-HT2A Signaling Compound Piperazin-1-yl-thiophen-2-yl-methanone HCl D2R Dopamine D2 Receptor Compound->D2R HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Gi Gi D2R->Gi Antagonism by Compound Gq Gq HT2AR->Gq Antagonism by Compound AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA PKA cAMP->PKA Decrease Akt_D2 Akt PKA->Akt_D2 Modulation PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK1/2 PKC->ERK

Caption: Hypothesized antagonism of D2 and 5-HT2A signaling.

Tier 3: In Vivo Target Engagement and Pharmacodynamic Effects

The final tier of investigation aims to confirm that the compound reaches its intended targets in a living organism and elicits the expected physiological responses.

In Vivo Receptor Occupancy

Rationale: It is crucial to demonstrate that the compound can cross the blood-brain barrier and bind to its target receptors in the brain at therapeutically relevant doses.

Experimental Protocol: Positron Emission Tomography (PET) Imaging

  • Animal Model: Use a suitable animal model, such as non-human primates or rodents.

  • Radiotracer Administration: Administer a specific PET radiotracer for the target receptor (e.g., [11C]raclopride for D2 receptors).

  • Compound Administration: Administer a range of doses of this compound.

  • PET Imaging: Acquire dynamic PET scans to measure the binding potential of the radiotracer in specific brain regions.

  • Data Analysis: Calculate the receptor occupancy as the percentage reduction in radiotracer binding following compound administration.

Behavioral Pharmacology

Rationale: Based on the hypothesized D2/5-HT2A antagonist mechanism, the compound is expected to show efficacy in animal models of psychosis.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer various doses of this compound or a vehicle control.

  • Psychostimulant Challenge: After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion, a model for the positive symptoms of schizophrenia.

  • Behavioral Assessment: Place the animals in an open-field arena and record their locomotor activity using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion would be indicative of antipsychotic-like activity.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from broad-based screening to specific in vivo studies, researchers can build a detailed understanding of the compound's pharmacological profile. This knowledge is indispensable for guiding further drug development efforts, including lead optimization, safety pharmacology, and the design of clinical trials. The multi-tiered strategy ensures a high degree of scientific rigor and provides a clear path towards unlocking the full therapeutic potential of this promising compound.

References

  • PubMed. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Available from: [Link]

  • Wikipedia. Serotonin 5-HT2A receptor antagonist. Available from: [Link]

  • Patsnap Synapse. What are D2 receptor antagonists and how do they work?. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Cleveland Clinic. Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Available from: [Link]

  • PMC - NIH. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Available from: [Link]

  • PubMed. a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. Available from: [Link]

  • Journal of Applicable Chemistry. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available from: [Link]

  • PMC - NIH. “Selective” serotonin 5-HT2A receptor antagonists. Available from: [Link]

  • Wikipedia. Dopamine antagonist. Available from: [Link]

  • PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. Available from: [Link]

  • Patsnap Synapse. What are 5-HT2A receptor antagonists and how do they work?. Available from: [Link]

  • REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. Available from: [Link]

  • PMC - NIH. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Available from: [Link]

  • ACS Publications. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Available from: [Link]

  • PubMed. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential biological targets of the novel synthetic compound, Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for target identification and validation, elucidates the known and predicted signaling pathways, and offers a comprehensive framework for preclinical evaluation. The versatile piperazine scaffold is a cornerstone in medicinal chemistry, and this derivative presents a compelling case for multifaceted therapeutic applications.[1][2][3]

I. Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a recurring motif in a multitude of clinically successful drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a diverse range of biological targets.[1][2] Its presence in this compound suggests a high potential for bioactivity. This guide will systematically dissect the evidence-based and putative molecular interactions of this compound, providing a roadmap for its continued investigation.

II. Primary Pharmacological Targets and Mechanistic Insights

Based on existing literature and the structural characteristics of the compound, several primary biological targets have been identified. These present the most immediate and promising avenues for therapeutic development.

A. Serotonin 5-HT1A Receptor Antagonism

Derivatives of piperazine have demonstrated a significant binding affinity for serotonin receptors, with a particular emphasis on the 5-HT1A subtype.[4] This G-protein coupled receptor is a well-established target for the treatment of anxiety and depressive disorders.[4][5]

Signaling Pathway:

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, modulates the activity of protein kinase A (PKA).[6] Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rate.[5][7] Antagonism of this receptor by this compound would block these effects, leading to an increase in serotonergic neurotransmission.

Experimental Validation:

A radioligand binding assay is the gold standard for confirming and quantifying the interaction between the compound and the 5-HT1A receptor.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay [8][9][10]

  • Preparation of Membranes: Prepare cell membranes from a stable cell line expressing the human 5-HT1A receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding data.

B. Histamine H3 Receptor Antagonism

The histamine H3 receptor, another G-protein coupled receptor, acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system.[11][12][13] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[11] H3 receptor antagonists are being investigated for their potential in treating cognitive disorders, narcolepsy, and obesity.[13]

Signaling Pathway:

Experimental Validation:

A functional assay, such as a cAMP inhibition assay, can be used to determine the antagonistic activity of the compound at the H3 receptor.

Protocol 2: Histamine H3 Receptor Functional Assay (cAMP Inhibition) [16]

  • Cell Culture: Culture a stable cell line expressing the human histamine H3 receptor.

  • Incubation: Seed the cells in a 96-well plate and incubate with varying concentrations of this compound in the presence of an H3 receptor agonist (e.g., (R)-α-methylhistamine) and forskolin (to stimulate cAMP production).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the agonist-induced response.

III. Secondary and Exploratory Biological Activities

Beyond the primary neurological targets, the chemical structure of this compound suggests potential efficacy in other therapeutic areas.

A. Antimicrobial Activity

The piperazine nucleus is a component of several antimicrobial agents.[3] The potential for this compound to inhibit the growth of various bacterial and fungal strains warrants investigation.

Experimental Validation:

Standard antimicrobial susceptibility testing methods, such as broth microdilution or disk diffusion, can be employed to assess the compound's antimicrobial spectrum.[17][18][19]

Protocol 3: Broth Microdilution Antimicrobial Susceptibility Assay [18][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Anticancer Potential

Numerous piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The thiophene moiety may also contribute to this activity.

Experimental Validation:

Cell viability assays, such as the MTT assay, are fundamental for assessing the cytotoxic potential of the compound.[21][22]

Protocol 4: MTT Cell Viability Assay [21][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

C. Anti-inflammatory Effects

The potential for this compound to modulate inflammatory responses can be investigated by examining its effect on key inflammatory mediators.

Signaling Pathway:

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[24][25][26] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[27] This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[28]

Experimental Validation:

The ability of the compound to inhibit LPS-induced nitric oxide production in macrophage cell lines is a common in vitro screen for anti-inflammatory activity.[29][30][31]

Protocol 5: Nitric Oxide Production Assay in RAW 264.7 Macrophages [32][33]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for a short period.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of nitric oxide production.

IV. Quantitative Pharmacological Data

A summary of potential quantitative data for this compound and its analogs is presented below. These values are critical for comparing potency and selectivity across different targets.

TargetParameterValueReference
5-HT1A ReceptorKiMicromolar range[8]
Histamine H3 ReceptorpA27.07 - 9.20[34]
Various Bacterial StrainsMICTo be determined
Cancer Cell LinesIC50To be determined
LPS-stimulated MacrophagesIC50 (NO inhibition)To be determined

V. ADME/Tox and Future Directions

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is paramount for its progression as a drug candidate.[35][36][37][38][39] In vitro assays for metabolic stability, plasma protein binding, and permeability should be conducted. In vivo pharmacokinetic studies will be essential to determine its bioavailability and half-life.

Future research should focus on lead optimization to enhance potency and selectivity for the desired target(s) while minimizing off-target effects. The multifaceted pharmacological profile of this compound suggests that it could be a valuable lead structure for the development of novel therapeutics for a range of disorders.

VI. Visualizing the Pathways and Workflows

To further clarify the complex biological processes and experimental designs discussed, the following diagrams are provided.

Diagram 1: 5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gi_alpha Gαi 5HT1A->Gi_alpha Activates G_beta_gamma Gβγ 5HT1A->G_beta_gamma Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Serotonin Serotonin Serotonin->5HT1A Binds Gi_alpha->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling cascade.

Diagram 2: Histamine H3 Receptor Signaling Pathway

H3_Signaling cluster_membrane Presynaptic Terminal H3R H3 Receptor Gi_alpha Gαi H3R->Gi_alpha Activates NT_Release Other NT Release H3R->NT_Release Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Binds Gi_alpha->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Histamine_Synthesis Histamine Synthesis/Release PKA->Histamine_Synthesis Inhibits

Caption: Histamine H3 receptor autoreceptor signaling.

Diagram 3: Experimental Workflow for Target Validation

Experimental_Workflow Start Compound Synthesis (Piperazin-1-yl-thiophen-2-yl-methanone HCl) Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assays) Primary_Screening->Secondary_Screening Cell_Based_Assays Cell-Based Assays (Viability, NO Production) Secondary_Screening->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Cell_Based_Assays->ADME_Tox In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A generalized workflow for drug discovery.

VII. References

  • Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. PubMed Central. [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Histamine H3 receptor. Wikipedia. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PubMed Central. [Link]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. [Link]

  • NF-κB signaling in inflammation. National Institutes of Health. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

  • NF-κB. Wikipedia. [Link]

  • 5-HT1A receptor. Wikipedia. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Semantic Scholar. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. PubMed. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PubMed Central. [Link]

  • The 5-HT1A receptor: Signaling to behavior. PubMed. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. PubMed Central. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. PubMed. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • ADME of Biologics-What Have We Learned from Small Molecules? ResearchGate. [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... ResearchGate. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Video: NF-kB-dependent Signaling Pathway. JoVE. [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]

  • What is ADME and how does it fit into drug development? BioIVT. [Link]

Sources

In silico screening of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: GPCR-Targeted Ligand Design & Virtual Screening Workflows

Executive Summary: The Thiophene-Piperazine Privilege

The Piperazin-1-yl-thiophen-2-yl-methanone core (CAS 99580-45-7) represents a "privileged scaffold" in medicinal chemistry. This moiety combines the pharmacokinetic superiority of the piperazine ring—known for enhancing solubility and bioavailability—with the bioisosteric properties of the thiophene ring, which mimics phenyl groups while offering unique electronic distributions (electron-rich sulfur).

This guide details a rigorous in silico screening protocol for analogs of this scaffold. While literature identifies activity against kinases (e.g., PARP, CDK) and Histamine H3 receptors, this guide focuses on the scaffold's most documented high-affinity target class: Serotonin 5-HT1A Receptors . We present a self-validating workflow from combinatorial library design to Molecular Dynamics (MD) validation, addressing specific liabilities such as hERG inhibition and thiophene metabolic activation.

Computational Library Design

Scaffold Definition & Enumeration

To screen effectively, we must move beyond the single molecule to a focused library. The core structure allows for divergent synthesis at two primary vectors: the N4-piperazine nitrogen (Vector A) and the C5-thiophene position (Vector B).

Reaction-Based Enumeration Strategy:

  • Core: Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride.[1][2][3]

  • Vector A (N-Alkylation/Acylation): Introduction of aryl-alkyl chains to target the hydrophobic pockets of GPCRs (e.g., the orthosteric binding site).

  • Vector B (C-H Activation/Halogenation): Tuning electronic properties to modulate metabolic stability.

Table 1: Library Enumeration Parameters

VectorChemical ModificationR-Group ClassRationale
N4-Piperazine Reductive Amination / Amide CouplingBenzyl, Pyrimidinyl, IndolylTargets the Asp3.32 residue (GPCR conserved) via salt bridge; extends into hydrophobic pocket.
C5-Thiophene Suzuki-Miyaura CouplingHalogens (F, Cl), Methyl, MethoxyBlocks metabolic oxidation at the thiophene S-atom; modulates lipophilicity (LogP).
Linker Carbonyl (Methanone)(Fixed)Maintains rigid geometry between rings; H-bond acceptor capability.

Target Preparation & Self-Validating Protocols

Receptor Selection: 5-HT1A

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) implicated in anxiety and depression.

  • Primary Structure Source: PDB ID 7E2X (Cryo-EM structure of 5-HT1A bound to 5-HT).

  • Alternative: PDB ID 3NYA (Chimera structure, useful for antagonist modeling).

The Self-Validating System (Redocking)

Before screening the library, the docking protocol must be validated.

  • Extract the native ligand (Serotonin or 5-HT) from the PDB complex.

  • Prepare the protein: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

  • Redock the native ligand into the defined grid box.

  • Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

Workflow Visualization

The following diagram outlines the integrated screening workflow, ensuring data integrity from library generation to MD simulation.

ScreeningWorkflow node_blue node_blue node_yellow node_yellow node_green node_green node_red node_red Library Combinatorial Library (Piperazine-Thiophene Core) LigPrep Ligand Preparation (pH 7.4, Tautomers, Chirality) Library->LigPrep Docking High-Throughput Docking (Vina/Glide) LigPrep->Docking TargetPrep Target Prep (5-HT1A) Grid Generation RMSD_Check Self-Validation: Redocking RMSD < 2.0 Å? TargetPrep->RMSD_Check Scoring Binding Affinity Scoring (ΔG < -8.0 kcal/mol) Docking->Scoring RMSD_Check->TargetPrep Fail (Refine Grid) RMSD_Check->Docking Pass ADMET ADMET Filter (hERG, BBB, CYP) Scoring->ADMET MD_Sim MD Simulation (100ns) Stability Check ADMET->MD_Sim Lead Lead Candidates MD_Sim->Lead

Caption: Integrated In Silico Workflow for Piperazine-Thiophene Analog Screening.

Virtual Screening Protocol

Ligand Preparation

The "hydrochloride" in the title implies the salt form. For in silico screening, the salt must be stripped.

  • Desalting: Remove HCl to generate the free base.

  • Protonation: At physiological pH (7.4), the piperazine N4 nitrogen is typically protonated (pKa ~ 9.8). Ensure the N1 (amide-linked) remains neutral.

  • Conformational Search: Generate low-energy conformers to account for the flexibility of the piperazine ring (chair/boat transitions).

Docking Parameters (Standardized)
  • Search Space: Centered on Asp116 (3.32) of the 5-HT1A receptor, a critical residue for amine binding.

  • Box Size: 20 x 20 x 20 Å (sufficient to cover the orthosteric pocket and extracellular vestibule).

  • Exhaustiveness: Set to 32 (for AutoDock Vina) or "Extra Precision" (for Glide) to ensure convergence.

Critical ADMET Profiling

Piperazine-thiophene analogs carry specific toxicological risks that must be filtered early.

Table 2: ADMET Filtering Criteria

ParameterRisk/ConcernThreshold for RejectionMechanism
hERG Inhibition Cardiotoxicity (QT prolongation)pIC50 > 5.0Basic piperazine nitrogen can mimic K+ channel blockers.
Thiophene Toxicity HepatotoxicityPresence of unsubstituted C2/C5Metabolic activation of thiophene by CYP450 leads to reactive S-oxides/epoxides. Mitigation: Block C5 with Cl/F.
BBB Permeability CNS Efficacy (Depression/Anxiety)LogBB < -1.05-HT1A targets are in the CNS. Compounds must cross the Blood-Brain Barrier.
Solubility (LogS) BioavailabilityLogS < -5.0Piperazine usually aids this, but heavy lipophilic R-groups can reduce it.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to confirm the stability of the Ligand-Receptor complex.

Simulation Setup[3]
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System: POPC membrane bilayer embedding the GPCR.

  • Solvent: TIP3P water model + 0.15 M NaCl.

  • Duration: Minimum 100 ns.

Analysis Metrics[3]
  • RMSD (Ligand): Should stabilize (plateau) within the first 10-20 ns. Fluctuations > 3 Å indicate weak binding.

  • Hydrogen Bond Occupancy: Monitor the persistence of the salt bridge between the Piperazine N4 and Asp116 . Occupancy > 60% suggests a stable agonist/antagonist interaction.

Biological Pathway Context

Understanding the downstream effect is crucial. 5-HT1A is a Gi/o-coupled receptor. Agonism leads to inhibition of Adenylyl Cyclase.

SignalingPathway Ligand Piperazine-Thiophene Analog Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (Gα_i) cAMP cAMP Levels (Decrease) AC->cAMP Reduction Response Anxiolytic / Antidepressant Effect cAMP->Response Downstream Signaling

Caption: 5-HT1A Gi/o Signaling Pathway modulated by the target scaffold.

Conclusion

The Piperazin-1-yl-thiophen-2-yl-methanone scaffold is a robust starting point for CNS-targeted drug discovery. By adhering to this protocol—specifically the N4-protonation state during docking and the C5-blocking strategy during library design—researchers can effectively filter for high-affinity, metabolically stable candidates. The integration of MD simulation is non-negotiable for this class to distinguish between transient binders and true lead compounds.

References

  • National Institutes of Health (NIH). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase. Molecules. 2022 Apr 29.[4] Retrieved from [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents. Retrieved from [Link][5]

Sources

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a large polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, frequently impart favorable pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[2] This technical guide provides an in-depth exploration of the synthesis and characterization of novel piperazine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry

The versatility of the piperazine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[2] This has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, antidepressant, antihistamine, and anti-infective agents.[1][3] The two nitrogen atoms of the piperazine ring provide convenient handles for introducing various substituents, thereby modulating the molecule's interaction with biological targets.[1] Trivial changes in the substitution pattern on the piperazine ring can lead to significant differences in pharmacological activities.[4]

The strategic value of the piperazine scaffold lies in its ability to:

  • Enhance Pharmacokinetic Properties: Improve solubility, bioavailability, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][5]

  • Provide a Versatile Synthetic Handle: The nitrogen atoms are readily functionalized, allowing for the creation of large and diverse chemical libraries.[2][6]

  • Interact with a Broad Range of Biological Targets: Piperazine derivatives have shown activity against a multitude of receptors and enzymes.[3][7]

Synthetic Strategies for Novel Piperazine Derivatives: A Causal Approach

The synthesis of novel piperazine derivatives can be broadly categorized into the construction of the piperazine core itself and the subsequent functionalization of the nitrogen atoms. The choice of a synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Core Synthesis: Building the Heterocyclic Framework

While piperazine itself is commercially available, the synthesis of substituted piperazine cores is often necessary. Recent advances have focused on developing efficient and stereoselective methods.[8]

  • Reductive Amination of Diamines: A common method involves the condensation of a 1,2-diamine with a dicarbonyl compound, followed by reduction. This approach is robust and allows for the introduction of substituents on the carbon backbone.[6]

  • Cyclization of Diethanolamine Derivatives: The dehydration and cyclization of diethanolamine or its derivatives in the presence of an acid catalyst is a traditional and cost-effective method for producing the parent piperazine ring.

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the piperazine ring.[9]

  • Transition-Metal-Catalyzed Cyclizations: Palladium- and gold-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of complex, carbon-substituted piperazines.[8]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction times and improve yields in piperazine synthesis compared to conventional heating methods.[6] This technique offers a greener alternative by reducing energy consumption and often minimizing solvent usage.

  • Flow Chemistry: Continuous-flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, scalability, and safety.[6] Catalytic continuous-flow reductive amination is a scalable and environmentally friendly route to complex piperazine derivatives.[6]

N-Functionalization: Tailoring the Pharmacological Profile

The functionalization of the piperazine nitrogen atoms is a critical step in tuning the biological activity of the resulting derivatives.[6] The synthesis of N,N'-disubstituted piperazines can be challenging, especially when unsymmetrical derivatives with two different substituents are desired.[6]

The most fundamental method for N-functionalization is the nucleophilic substitution (SN2) reaction, where the piperazine nitrogen acts as a nucleophile, attacking an electrophilic substrate such as an alkyl halide or an epoxide.[6] These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile and can achieve high yields.[6]

Experimental Protocol: General Procedure for N-Alkylation of Piperazine

  • Dissolution: Dissolve piperazine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.2 eq) to the solution to act as a proton scavenger.

  • Electrophile Addition: Add the alkyl halide (R-X, 2.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N,N'-disubstituted piperazine.

Reductive amination provides an alternative route to N-substituted piperazines by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6]

Recent breakthroughs in C-H functionalization offer novel strategies for directly modifying the carbon backbone of the piperazine ring.[10] Photocatalytic methods, in particular, have enabled direct arylation, vinylation, and alkylation of the piperazine core, opening up new avenues for structural diversification.[10]

Comprehensive Characterization: A Self-Validating System

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized novel piperazine derivatives. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the integrity of the experimental data.[11][12]

Spectroscopic Techniques: Elucidating the Molecular Structure
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule.[11]

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry, HRMS). Fragmentation patterns can further aid in structural confirmation.[11][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.[11]

Chromatographic Techniques: Assessing Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound. By using a suitable stationary and mobile phase, impurities can be separated and quantified.[14] A UV detector is commonly used, and for compounds lacking a chromophore, derivatization with a UV-active tag like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[14]

  • Gas Chromatography (GC): For volatile and thermally stable piperazine derivatives, GC coupled with a mass spectrometer (GC-MS) is an excellent method for both separation and identification.[13]

Data Presentation: Clarity and Comparability

Summarizing quantitative data in a structured table allows for easy comparison and interpretation of results.

Compound IDSynthetic MethodYield (%)Purity (HPLC, %)M.p. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
PD-001 N-Alkylation85>98110-1127.25 (m, 5H), 3.50 (s, 4H), 2.50 (t, 8H)295.2
PD-002 Reductive Amination78>99125-1277.80 (d, 2H), 7.40 (d, 2H), 4.10 (q, 2H), 2.60 (m, 8H), 1.20 (t, 3H)323.2

Table 1: Synthetic and Characterization Data for Exemplary Piperazine Derivatives.

Biological Significance and Therapeutic Potential: The "Why" Behind the Synthesis

The synthesis of novel piperazine derivatives is driven by their immense therapeutic potential across a wide range of diseases.[3][7] The piperazine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][15]

CNS Activity: Modulating Neurotransmitter Pathways

Many piperazine derivatives exhibit significant activity at various neurotransmitter receptors, including dopamine, serotonin, and GABA receptors.[4][16] This has led to their development as antipsychotics, antidepressants, and anxiolytics.[15] For instance, some atypical antipsychotics containing a piperazine moiety act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[17][18]

Anticancer Activity: A Privileged Scaffold in Oncology

The piperazine ring is a prominent feature in numerous anticancer drugs.[19][20] These derivatives can exert their antitumor effects through various mechanisms, such as inhibiting cell cycle progression, inducing apoptosis, and blocking angiogenesis.[20] For example, novel vindoline-piperazine conjugates have shown potent antiproliferative activity against various cancer cell lines.[5][21]

Antimicrobial and Antiparasitic Activity

Piperazine and its derivatives have a long history of use as antiparasitic agents, particularly against helminths.[6] They act as GABA receptor agonists in nematodes, leading to flaccid paralysis of the parasite.[6] Furthermore, piperazine-based compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[11][22]

Visualizing Workflows and Mechanisms

Diagrams are invaluable for illustrating complex synthetic workflows and biological mechanisms.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Starting_Materials Piperazine & Electrophile Reaction N-Functionalization (e.g., N-Alkylation) Starting_Materials->Reaction Crude_Product Crude Derivative Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Purity_Analysis HPLC / GC-MS Purification->Purity_Analysis Structure_Elucidation NMR, MS, FT-IR Purification->Structure_Elucidation Final_Product Pure Novel Derivative Purity_Analysis->Final_Product Structure_Elucidation->Final_Product

A generalized workflow for the synthesis and characterization of novel piperazine derivatives.

Signaling_Pathway Receptor Dopamine D2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Dopamine Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Piperazine_Antagonist Piperazine Derivative (Antagonist) Piperazine_Antagonist->Receptor

A representative signaling pathway illustrating the antagonistic action of a piperazine derivative on the Dopamine D2 receptor.

Future Directions and Conclusion

The field of piperazine chemistry continues to evolve, with a growing emphasis on green and sustainable synthetic methods, such as flow chemistry and the use of eco-friendly catalysts.[6][23] The integration of computational tools, including artificial intelligence and machine learning, is expected to accelerate the design and discovery of novel piperazine derivatives with enhanced therapeutic properties.[6]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org.
  • Synthesis and biological activity of piperazine deriv
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances (RSC Publishing).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Source Not Available.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Source Not Available.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Recent Advances in Piperazine Synthesis. (n.d.). Thieme E-Books & E-Journals.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
  • Antipsychotic piperazine and piperadine deriv
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Source Not Available.
  • Applications of piperazine scaffold in drug design. (n.d.).
  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. (n.d.). Source Not Available.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.).
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Piperazin-1-yl(thiophen-2-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride . It prioritizes the N-Boc Protection Strategy , which is the industry "Gold Standard" for medicinal chemistry applications requiring high purity and strict control over mono-acylation.

Executive Summary & Strategic Rationale

The piperazine-thiophene amide scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a linker or binding motif in GPCR ligands and kinase inhibitors.

While direct acylation of piperazine with thiophene-2-carbonyl chloride is chemically possible, it suffers from a critical flaw: statistical distribution . The high nucleophilicity of the secondary amine often leads to significant formation of the bis-amide impurity (1,4-bis(thiophen-2-carbonyl)piperazine), which is difficult to remove via crystallization.

The Protocol: This guide details the Boc-Protection Route . By using tert-butyl piperazine-1-carboxylate, we sterically and chemically block the second amine, enforcing exclusive mono-acylation . The subsequent deprotection with HCl concomitantly generates the desired hydrochloride salt in high purity (>98%), suitable for biological assay without extensive chromatographic purification.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two logical stages:

  • Amide Coupling: Constructing the core C-N bond using activated ester chemistry.

  • Deprotection/Salt Formation: Cleaving the carbamate protecting group to release the secondary amine as its stable HCl salt.

Retrosynthesis Target Target Molecule (Piperazin-1-yl-thiophen-2-yl-methanone HCl) Intermediate Intermediate 1 (N-Boc-4-(thiophen-2-carbonyl)piperazine) Target->Intermediate HCl Deprotection (Dioxane/MeOH) SM1 Starting Material A Thiophene-2-carboxylic acid Intermediate->SM1 Amide Coupling (EDC/HOBt) SM2 Starting Material B N-Boc-Piperazine Intermediate->SM2

Figure 1: Retrosynthetic disconnection strategy prioritizing mono-selectivity.

Experimental Protocol

Phase 1: Amide Coupling

Objective: Synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Thiophene-2-carboxylic acid 128.151.0Electrophile
N-Boc-Piperazine 186.251.1Nucleophile
EDC·HCl 191.701.2Coupling Agent
HOBt (anhydrous) 135.121.2Racemization Suppressor
DIPEA (Hünig's Base) 129.243.0Base
Dichloromethane (DCM) -10 volSolvent
Step-by-Step Methodology
  • Activation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carboxylic acid (1.0 equiv) in DCM (10 mL/g).

  • Reagent Addition: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution. Stir at Room Temperature (RT) for 15–20 minutes.

    • Expert Insight: This pre-activation step generates the active ester (OBt ester), which is less prone to side reactions than the direct acid chloride.

  • Nucleophilic Attack: Add N-Boc-Piperazine (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

    • Caution: The reaction is slightly exothermic. Ensure adequate venting.

  • Reaction Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes) or LC-MS. The acid starting material should be consumed.

  • Work-up:

    • Dilute the reaction mixture with excess DCM.

    • Wash sequentially with:

      • 1M HCl (to remove unreacted amine and DIPEA).

      • Saturated NaHCO₃ (to remove unreacted acid and HOBt).

      • Brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc intermediate is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Phase 2: Deprotection & Salt Formation

Objective: Synthesis of Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride.

Reagents
ReagentRole
Crude Intermediate 1 Substrate
4M HCl in Dioxane Deprotection Reagent (Excess)
Methanol (MeOH) Co-solvent (optional)
Diethyl Ether (Et₂O) Precipitating Agent
Step-by-Step Methodology
  • Dissolution: Dissolve the oily residue (Intermediate 1) from Phase 1 in a minimal amount of MeOH or DCM (2–3 vol).

  • Acidolysis: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (5–10 equiv) dropwise.

    • Mechanism:[2][3][4][5][6] Protonation of the carbamate carbonyl initiates the cleavage of the tert-butyl cation, releasing CO₂ and the amine salt.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

    • Visual Cue: A white precipitate often begins to form as the reaction proceeds.

  • Isolation:

    • Concentrate the mixture to roughly 1/3 volume (do not dry completely to avoid charring).

    • Add Diethyl Ether (10–15 vol) to the residue and stir vigorously for 30 minutes. This triturates the product, removing organic impurities and excess HCl.

  • Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the filter cake copiously with fresh Diethyl Ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trace dioxane.

Analytical Characterization (Expected Data)

Upon successful synthesis, the compound should exhibit the following spectral characteristics [1, 2].

TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white crystalline solidHigh purity hydrochloride salt.
¹H NMR (DMSO-d₆) δ 9.40 (br s, 2H)Ammonium protons (NH₂⁺Cl⁻).
δ 7.80 (dd, 1H), 7.45 (dd, 1H), 7.15 (t, 1H)Thiophene aromatic protons.
δ 3.85 (br m, 4H)Piperazine protons adjacent to amide.
δ 3.15 (br m, 4H)Piperazine protons adjacent to amine.
LC-MS (ESI+) m/z = 197.1 [M+H]⁺Consistent with Free Base MW (196.27).
IR (KBr) 1635 cm⁻¹Amide C=O stretch.

Troubleshooting & Expert Insights

Common Failure Modes
  • Incomplete Deprotection:

    • Symptom:[2][6][7] NMR shows a singlet at ~1.4 ppm (t-butyl group).

    • Fix: Ensure the HCl/Dioxane is fresh. Water in the system can inhibit the reaction. Re-treat with fresh 4M HCl.

  • Hygroscopic Product:

    • Symptom:[2][6][7] Product becomes a gum upon filtration.

    • Fix: The HCl salt can be hygroscopic. Perform filtration rapidly under a nitrogen blanket. Store in a desiccator.

  • Bis-Acylation (If Method B used):

    • If you attempted the acid chloride route and observe two thiophene signals, you have the bis-impurity. It is nearly impossible to salvage. Discard and switch to the Boc-protocol described above.

Optimization for Scale-Up

For multi-gram (>50g) scale, replacing EDC/HOBt with Mixed Anhydride Method (Ethyl chloroformate/TEA) can reduce cost. However, temperature control (-10°C) becomes critical to prevent disproportionation.

Process Workflow Diagram

Workflow Start START: Thiophene-2-carboxylic acid Activation Activation: Add EDC / HOBt / DCM (Active Ester Formation) Start->Activation Coupling Coupling: Add N-Boc-Piperazine + DIPEA Stir 4-6h @ RT Activation->Coupling Activated Species Workup Workup: Wash w/ HCl, NaHCO3, Brine Dry & Concentrate Coupling->Workup Intermediate Isolate N-Boc Intermediate Workup->Intermediate Deprotection Deprotection: Add 4M HCl in Dioxane Stir 2h @ RT Intermediate->Deprotection Precipitation Precipitation: Add Diethyl Ether Filter Solid Deprotection->Precipitation CO2 Release Final FINAL PRODUCT: Piperazin-1-yl(thiophen-2-yl)methanone HCl Precipitation->Final

Figure 2: Step-by-step process flow for the synthesis.[4][8]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 645116, Piperazin-1-yl(thiophen-2-yl)methanone. Retrieved from [Link]

  • Moghimi, S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 66-74.
  • MDPI Molbank. (2009). Synthesis of methanone. (Validating EDC/HOBt/Boc-piperazine protocol). Retrieved from [Link][7]

Sources

Piperazin-1-yl-thiophen-2-yl-methanone HCl: Evaluation as a Scaffold for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TPM-001

Executive Summary

This application note outlines the technical framework for evaluating Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (TPM-HCl) as a lead fragment in anti-inflammatory research. While often utilized as a synthetic intermediate for complex pteridine-based immunosuppressants and PARP inhibitors, the intrinsic pharmacophore—combining a lipophilic thiophene ring with a polar piperazine moiety—classifies it as a "privileged structure" in medicinal chemistry.

This guide provides researchers with standardized protocols to assess TPM-HCl for COX-2 selectivity , cytokine suppression (TNF-α/IL-6) , and Nitric Oxide (NO) modulation in macrophage models. It is designed to bridge the gap between chemical synthesis and biological validation.

Scientific Rationale & Mechanism

The Pharmacophore Advantage

TPM-HCl represents a classic bioisostere approach. The thiophene ring serves as a bioisostere for benzene or furan, often enhancing metabolic stability and altering polarity to improve binding in hydrophobic pockets (e.g., the COX-2 active site). The piperazine ring acts as a hydrophilic linker that improves aqueous solubility and provides a secondary amine for hydrogen bonding with receptor residues (e.g., Asp/Glu side chains).

Proposed Mechanism of Action (MOA)

Based on structural analogs (e.g., Tenidap, Tiaprofenic acid), TPM-HCl is hypothesized to modulate the inflammatory cascade via two primary pathways:

  • Enzymatic Blockade: Direct competitive inhibition of Cyclooxygenase-2 (COX-2), reducing Prostaglandin E2 (PGE2) synthesis.

  • Signaling Modulation: Downregulation of the NF-κB signaling pathway, preventing the transcription of pro-inflammatory cytokines (IL-1β, TNF-α).

Pathway Visualization

The following diagram illustrates the hypothetical intervention points of TPM-HCl within the macrophage inflammatory response.

InflammatoryPathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA DNA Transcription NFkB_Nuc->DNA COX2 COX-2 Enzyme DNA->COX2 Expression iNOS iNOS Enzyme DNA->iNOS Expression PGE2 PGE2 (Inflammation) COX2->PGE2 NO Nitric Oxide iNOS->NO TPM TPM-HCl (Putative Inhibitor) TPM->IKK Upstream Modulation? TPM->COX2 Direct Inhibition

Figure 1: Putative mechanism of action showing TPM-HCl interference at the enzymatic (COX-2) and transcriptional (NF-κB) levels.

Chemical Handling & Preparation

Caution: TPM-HCl is an investigational compound. Handle in a fume hood.

  • Molecular Weight: 232.73 g/mol [1]

  • Storage: -20°C, desiccated. Hygroscopic.

Solubility Protocol for Bioassays

To ensure reproducibility in cell-based assays, correct solubilization is critical to prevent micro-precipitation which causes false negatives.

StepSolvent SystemConcentrationProcedure
1. Stock Solution DMSO (Sterile, Cell Culture Grade)100 mMWeigh 23.27 mg. Add 1.0 mL DMSO. Vortex 30s. Sonicate 5 min at RT.
2. Intermediate PBS or Serum-Free Media1 mMDilute Stock 1:100 into media. Check for turbidity.
3. Working Sol. Complete Media1 µM - 100 µMSerial dilutions. Final DMSO concentration must be < 0.1%.

Experimental Protocols

Protocol A: In Vitro Anti-Inflammatory Screen (Griess Assay)

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2] This is the industry-standard "first pass" screen.

Materials:

  • RAW 264.7 Macrophages (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).

  • Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-treatment: Aspirate media. Add TPM-HCl (0.1, 1, 10, 50, 100 µM) in triplicate. Incubate for 1 hour prior to stimulation.

    • Why? Pre-incubation allows the compound to enter the cell and engage intracellular targets (kinases) before the inflammatory cascade triggers.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except "Vehicle Control." Incubate 24h.

  • Quantification: Transfer 100 µL supernatant to a fresh plate. Add 100 µL Griess Reagent. Incubate 10 min at RT (dark).

  • Read: Measure Absorbance at 540 nm.

  • Viability Check (Mandatory): Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cytotoxicity.

Protocol B: COX-1 vs. COX-2 Selectivity Assay

Objective: Determine if TPM-HCl selectively targets the inducible COX-2 isoform over the constitutive COX-1 (associated with gastric side effects).

Methodology: Use a cell-free Human Recombinant COX Inhibitor Screening Kit (Fluorometric).

  • Reaction Mix: Prepare reaction buffer containing Hemin, Arachidonic Acid, and the specific enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add TPM-HCl (10 µM screening dose).

  • Initiation: Add Arachidonic Acid to start the reaction. Incubate 10 min at 37°C.

  • Detection: Add ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The peroxidase activity of COX converts ADHP to highly fluorescent Resorufin.

  • Calculation:

    
    
    
    • Success Metric: A Selectivity Index (SI) of

      
       indicates favorable anti-inflammatory potential with reduced gastric risk.
      

Data Analysis & Interpretation

Expected Results Table

When characterizing TPM-HCl, structure your data output as follows to facilitate comparison with reference standards.

AssayParameterTPM-HCl (Target)Indomethacin (Ref)Interpretation
NO Inhibition

(µM)
< 25 µM~15 µMPotency indicator.[2] Lower is better.
Cytotoxicity

(µM)
> 200 µM> 500 µMSafety margin. Must be > 10x the

.
Selectivity COX-2/COX-1 Ratio> 5~0.5High ratio suggests lower GI toxicity.
Solubility Aqueous (pH 7.4)HighLowPiperazine salt form usually confers superior solubility.
Troubleshooting Guide
  • Issue: High cytotoxicity (

    
     < 50 µM).
    
    • Cause: The piperazine moiety can sometimes induce phospholipidosis at high concentrations.

    • Solution: Verify salt form purity. If toxic, consider synthesizing the N-acetyl or N-methyl piperazine derivative to reduce basicity.

  • Issue: No activity in Cell Assay but active in Enzyme Assay.

    • Cause: Poor membrane permeability.

    • Solution: The hydrochloride salt is polar. Verify cellular uptake. Consider testing the free base form if membrane penetration is the bottleneck.

References

  • Thiophene "Privileged Structures": Pinto, I. et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[3] Molecules, 2021.[4] Link

  • Piperazine Anti-Inflammatories: Flefel, E. et al. "Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative."[5] Journal of Applied Pharmaceutical Science, 2017. Link

  • Compound Characterization: BenchChem Database. "this compound Biological Activity." Accessed 2025.[3][6] Link

  • Assay Protocols: "Guidelines for the use of RAW 264.7 macrophages in inflammation research.

Disclaimer: This document is for research and development purposes only. TPM-HCl is not an FDA-approved therapeutic. All protocols should be validated in-house.

Sources

Application Note: Rational Design and Validation of N-Aryl Piperazine Antagonists for Dopamine D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperazine scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to present substituents in defined spatial orientations, facilitating high-affinity interactions with G-Protein Coupled Receptors (GPCRs).[1] Specifically, N-aryl piperazine derivatives have become a cornerstone in the development of antagonists for Dopamine (D2/D3) and Serotonin (5-HT) receptors, evident in therapeutics such as Aripiprazole (partial agonist/antagonist) and various experimental antipsychotics.

This Application Note provides a comprehensive workflow for the rational design, synthesis, and pharmacological validation of piperazine-based D2/D3 antagonists. Unlike generic guides, this document focuses on the specific challenge of differentiating binding affinity from functional antagonism in


-coupled pathways.
The Pharmacophore Strategy

The success of piperazine antagonists often relies on a "bifunctional" pharmacophore model:

  • The Anchor (Head): An aryl-piperazine moiety that binds the orthosteric site (often interacting with Asp3.32).

  • The Linker: A flexible alkyl chain (often 3-4 carbons).

  • The Tail: A lipophilic aromatic group that occupies the secondary binding pocket (SBP), securing the antagonist conformation.

Experimental Workflow Overview

The development cycle follows a strict logic: Synthesis


 Affinity Screening 

Functional Validation
.

DevelopmentWorkflow Start Rational Design (N-Aryl Piperazine Scaffold) Synth Synthesis (Buchwald-Hartwig) Start->Synth Pd-Catalysis Bind Binding Assay (Radioligand Displacement) Synth->Bind Membrane Prep Func Functional Assay (cAMP Modulation) Bind->Func Select High Affinity (Ki < 10nM) Func->Start SAR Iteration Lead Lead Candidate (Valid Antagonist) Func->Lead Confirmed Antagonism

Figure 1: The iterative workflow for developing piperazine-based GPCR antagonists.

Protocol A: Synthesis via Buchwald-Hartwig Amination[2]

The formation of the C-N bond between the piperazine nitrogen and an aryl halide is the critical synthetic step. While


 works for electron-deficient rings, the Buchwald-Hartwig amination  is the industry standard for broad substrate scope, particularly for electron-rich or neutral aryl halides common in drug discovery.
Reagents & Equipment[3][4][5]
  • Substrates: Aryl bromide/chloride (1.0 equiv), N-Boc-piperazine (1.2 equiv).

  • Catalyst System:

    
     (1-2 mol%) and BINAP or Xantphos (2-4 mol%).
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation: In a glovebox or under positive Argon pressure, charge a reaction vial with the Aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), Base (1.5 mmol), and the Phosphine Ligand.

  • Catalyst Addition: Add the Palladium source (

    
    ) last to prevent premature oxidation.
    
  • Solvation: Add anhydrous solvent (5 mL/mmol) via syringe. Seal the vial with a crimp cap/septum.

  • Reaction: Heat the block to 80–100°C for 12–18 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the aryl halide and appearance of the M+1 product mass.

  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Deprotection (Next Step): Treat the isolated N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free amine piperazine salt, ready for "Tail" attachment via alkylation or reductive amination.

Scientific Rationale: The use of


/BINAP facilitates the coupling of sterically hindered or electron-neutral rings that fail under standard nucleophilic substitution conditions. 

is preferred over stronger bases if sensitive functional groups are present.

Protocol B: Radioligand Binding Assay (Affinity)[4]

Objective: Determine the Binding Affinity (


) of the synthesized piperazine derivative for the Dopamine D2 receptor.
Principle:  Competition binding using 

-Spiperone (a potent D2 antagonist) as the radiotracer.
Materials
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human D2 receptor.

  • Radioligand:

    
    -Spiperone (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

    
    , pH 7.4.[2]
    
  • Non-specific Control: Haloperidol (10

    
    M).
    
Procedure
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Haloperidol (Saturating conc.).

    • Test Wells: Buffer + Membrane + Radioligand + Piperazine Analog (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Add membranes (10-20

    
    g protein/well) last to initiate the reaction. Incubate at 25°C for 60 minutes  to reach equilibrium.
    
  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a Beta-counter.

Data Analysis

Calculate % Inhibition and fit to a one-site competition model. Derive


 using the Cheng-Prusoff Equation :


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Protocol C: Functional Antagonism Assay (cAMP)

Critical Distinction: A compound that binds (Protocol B) might be an agonist.[3] To prove it is an antagonist , we must show it blocks the effect of a known agonist in a functional system. Pathway: Dopamine D2/D3 receptors are


-coupled. Activation inhibits Adenylyl Cyclase, lowering cAMP.

Assay Logic (Antagonist Mode):

  • Stimulate Adenylyl Cyclase with Forskolin (raises cAMP).

  • Add Agonist (Quinpirole) (lowers cAMP via D2).

  • Add Test Antagonist (should block Quinpirole, restoring high cAMP levels).

GPCR_Pathway Agonist Agonist (Quinpirole) Receptor D2 Receptor (Gi-Coupled) Agonist->Receptor Activates AC Adenylyl Cyclase Receptor->AC G-alpha-i (Inhibition) Antagonist Piperazine Derivative Antagonist->Receptor Blocks cAMP cAMP (Signal) AC->cAMP Catalysis ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation

Figure 2: Mechanism of Action. The antagonist prevents the Gi-mediated inhibition of Adenylyl Cyclase, allowing Forskolin-driven cAMP accumulation to persist.

Procedure (TR-FRET / HTRF Method)
  • Cell Prep: Harvest CHO-D2 cells and resuspend in assay buffer containing IBMX (PDE inhibitor) to prevent cAMP degradation.

  • Compound Addition (Antagonist Mode):

    • Add Test Compound (Piperazine derivative) at varying concentrations.

    • Incubate for 15 minutes at RT.

  • Agonist Challenge:

    • Add Quinpirole at its

      
       concentration (concentration producing 80% maximal response).
      
    • Simultaneously add Forskolin (1-10

      
      M).
      
  • Incubation: Incubate for 30-45 minutes at RT.

  • Detection: Add lysis buffer containing the cAMP detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Interpretation
  • High Signal (Low FRET in competitive assay): Indicates high cAMP. This means the Antagonist worked (it blocked the Quinpirole-induced drop in cAMP).

  • Low Signal: Indicates low cAMP. The compound failed to block the agonist.

Data Presentation & Troubleshooting

Summary of Expected Results
ParameterAgonist (Quinpirole)Antagonist (Piperazine Lead)Non-Binder
Binding (

)
High Affinity (<10 nM)High Affinity (<10 nM)Low Affinity (>1

M)
cAMP (vs Forskolin) Decreases cAMPNo Effect (alone)No Effect
cAMP (vs Agonist) N/ARestores cAMP (Reverses Agonist)No Reversal
Troubleshooting Guide
  • Issue: High Non-Specific Binding (NSB) in Radioligand Assay.

    • Cause: Piperazine tail is too lipophilic (LogP > 5).

    • Fix: Add 0.1% BSA to assay buffer; ensure filters are PEI-soaked.

  • Issue: Compound shows affinity but no functional antagonism.

    • Cause: The compound might be a "Silent Binder" or a Partial Agonist.

    • Fix: Run the cAMP assay in "Agonist Mode" (no Quinpirole/Forskolin) to see if the compound itself lowers cAMP.

References

  • Review of Piperazine Pharmacology

    • Chandra Panda, K., et al. (2024).[3] Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano.

  • Synthesis Protocol (Buchwald-Hartwig)

    • BenchChem. (2025).[4] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

  • Radioligand Binding Methodology

    • Gifford Bioscience. Radioligand Binding Assay Protocol.

  • Functional cAMP Assay (GPCRs)

    • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors.

  • Piperazine Structural Insights

    • RSC Dalton Transactions.[5] (2021).[5] Recent advances in the synthesis of piperazine based ligands.

Sources

Application Note: Crystallography Techniques for Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers characterizing Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (CAS: 99580-45-7). It synthesizes standard crystallographic protocols with specific insights relevant to piperazine-amide hydrochloride salts.

Introduction & Scope

This compound (also known as 1-(2-Thienylcarbonyl)piperazine HCl) is a pharmacologically significant scaffold, often utilized as an intermediate in the synthesis of serotonin (5-HT) and histamine (H3) receptor ligands [1, 2].[1] Structurally, it consists of a thiophene ring linked via a carbonyl group to a piperazine moiety.

As a hydrochloride salt, this compound presents specific crystallographic challenges, including hygroscopicity , twinning , and disorder in the thiophene ring. This guide provides a robust workflow for growing diffraction-quality crystals, collecting high-fidelity data, and validating the bulk phase.

Key Structural Objectives
  • Confirm Salt Stoichiometry: Verify the 1:1 ratio of the organic cation to the chloride anion.

  • Protonation Site Identification: Unambiguously locate the acidic proton on the secondary amine (N4) of the piperazine ring, rather than the amide nitrogen (N1).

  • Polymorph Screening: Identify stable vs. metastable packing arrangements critical for formulation.

Phase 1: Pre-Crystallization Characterization

Before attempting crystal growth, the solubility profile must be established to select the correct technique. HCl salts are typically highly soluble in polar protic solvents and insoluble in non-polar organics.

Protocol 1: Solubility Profiling

Objective: Determine the saturation limit (


) in candidate solvents.
  • Preparation: Weigh 10 mg of the bulk powder into 1.5 mL HPLC vials.

  • Solvent Addition: Add solvent in 50

    
    L aliquots at 25°C, vortexing for 30 seconds between additions.
    
  • Observation: Record the volume required for complete dissolution.

  • Classification:

    • Soluble (< 30 mg/mL): Methanol, Water, DMSO.

    • Sparingly Soluble (10-30 mg/mL): Ethanol, Isopropanol (IPA).

    • Insoluble: Hexane, Diethyl Ether, Toluene.

Data Output: Solubility Matrix

SolventSolubility ClassUsage in Crystallization
Methanol (MeOH) HighSolvent (Good for Vapor Diffusion)
Water Very HighAvoid (Promotes hydrates/hygroscopicity)
Ethanol (EtOH) ModeratePrimary Solvent (Slow Evaporation)
Isopropanol (IPA) Low-ModerateAnti-solvent / Cooling crystallization
Diethyl Ether InsolubleAnti-solvent (Vapor Diffusion)
Acetonitrile ModerateSolvent (Slow Evaporation)

Phase 2: Single Crystal Growth Protocols

For organic salts like Piperazin-1-yl-thiophen-2-yl-methanone HCl, Vapor Diffusion and Slow Evaporation are the most reliable methods.

Protocol 2A: Vapor Diffusion (The "Gold Standard" for Salts)

Why this works: It gently pushes the system into supersaturation by diffusing a volatile anti-solvent into the solution, minimizing kinetic trapping and favoring high-quality single crystals.

Materials:

  • Inner vial (4 mL glass vial).

  • Outer vessel (20 mL scintillation vial with tight cap).

  • Solvent: Methanol (HPLC grade).

  • Anti-solvent: Diethyl Ether or Hexane.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the compound in 1.0 mL of Methanol in the inner vial. Ensure the solution is clear (filter through 0.22

    
    m PTFE if necessary).
    
  • Assembly: Place the open inner vial inside the outer vessel.

  • Anti-solvent Addition: Carefully pipette 5 mL of Diethyl Ether into the outer vessel (surrounding the inner vial). Crucial: Do not let the ether spill into the inner vial.

  • Sealing: Cap the outer vessel tightly. Seal with Parafilm to prevent ether leakage.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Timeline: Crystals should appear within 2–5 days as prisms or blocks.

Protocol 2B: Slow Evaporation (Alternative)

Best for: Ethanol or Isopropanol systems.

  • Prepare a near-saturated solution in Ethanol (~15 mg/mL).

  • Cover the vial with aluminum foil.

  • Pierce 3–5 small holes in the foil with a needle to control evaporation rate.

  • Allow to stand at room temperature. Note: If evaporation is too fast, you will get needles (unsuitable for SCXRD). If so, switch to Protocol 2A.

Phase 3: X-ray Diffraction Data Collection (SCXRD)

Once a crystal is harvested (approx.[2] size


 mm), mount it on a Kapton loop using Paratone-N oil.
Protocol 3: Data Collection Parameters

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Source:

  • Cu K

    
     (
    
    
    
    Å):
    Preferred for absolute configuration (if chiral impurities exist) and better diffraction power for small organic crystals.
  • Mo K

    
     (
    
    
    
    Å):
    Acceptable, minimizes absorption, but may require larger crystals.

Settings:

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Freezes thiophene ring disorder and reduces thermal vibration of the chloride ion, improving resolution.

  • Strategy: Complete sphere collection (redundancy > 4.0).

    • Scan:

      
       and 
      
      
      
      scans (0.5° width).
    • Resolution: Aim for 0.80 Å or better (

      
       for Cu).
      
Diagram 1: Crystallization & Characterization Workflow

CrystallizationWorkflow Start Raw Material (Piperazin-1-yl-thiophen-2-yl-methanone HCl) Solubility Solubility Profiling (MeOH, EtOH, IPA, Ether) Start->Solubility Decision Select Method Solubility->Decision VaporDiff Vapor Diffusion (MeOH / Et2O) Decision->VaporDiff High Solubility SlowEvap Slow Evaporation (EtOH) Decision->SlowEvap Moderate Solubility Microscopy Optical Microscopy (Polarized Light) VaporDiff->Microscopy SlowEvap->Microscopy Selection Crystal Selection (No cracks, single domain) Microscopy->Selection Crystals Found SCXRD SCXRD Data Collection (100 K, Cu/Mo Source) Selection->SCXRD PXRD PXRD Bulk Analysis (Validation) SCXRD->PXRD Simulate Pattern

Caption: Workflow from raw material to validated structural data. Green nodes indicate data generation points.

Phase 4: Structural Analysis & Refinement

Protocol 4: Refinement Strategy

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX.

  • Space Group Determination: Likely Monoclinic (

    
     or 
    
    
    
    )
    or Triclinic (
    
    
    )
    , common for planar organic salts [3].
  • Heavy Atom Location: Locate the Chlorine (Cl) and Sulfur (S) atoms first.

  • Piperazine Conformation: The piperazine ring should adopt a chair conformation .

  • Hydrogen Bonding:

    • Locate the proton on the secondary amine (N4).

    • Verify the Charge-Assisted Hydrogen Bond:

      
      .
      
    • Distance typically

      
       Å.
      
  • Disorder Handling: The thiophene ring can rotate. If electron density is smeared, model as two positions (Part A/Part B) and refine occupancies (SUMP command).

Diagram 2: Structure Solution Logic

StructureSolution RawData Raw Frames (.sfrm / .cbf) Reduction Data Reduction (Integration & Scaling) RawData->Reduction Phasing Phasing (SHELXT) Locate Cl, S atoms Reduction->Phasing Model Model Building Add C, N, O atoms Phasing->Model Refinement Refinement (SHELXL) Anisotropic displacement Model->Refinement H_Bond H-Bond Check N-H...Cl interaction Refinement->H_Bond H_Bond->Refinement Adjust Model Final Final CIF (R1 < 5%) H_Bond->Final Valid

Caption: Logical flow for solving the crystal structure from raw diffraction frames to final CIF.

Phase 5: Bulk Validation (PXRD)

Crucial Step: Single crystals may represent a minor polymorph. You must verify the bulk powder matches the single crystal structure.

Protocol 5: PXRD Comparison
  • Simulation: Generate a simulated powder pattern from your SCXRD .cif file (using Mercury or OLEX2).

  • Experiment: Collect a PXRD pattern of the bulk material (Ground powder, Transmission or Reflection mode, Cu K

    
    , 
    
    
    
    ).
  • Overlay: Compare the experimental pattern with the simulated one.

    • Match: The bulk is phase-pure.

    • Extra Peaks: Presence of impurities or a second polymorph.

    • Shifted Peaks: Potential hydration or temperature difference (100K vs 298K).

References

  • BenchChem. this compound Properties and Applications. Retrieved from

  • PubChem. 1-(Thiophen-2-carbonyl)piperazine Compound Summary. National Library of Medicine. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (General reference for space group statistics of piperazine salts). Retrieved from

  • IUCr. Crystal structure and Hirshfeld surface analysis of piperazine hydrochloride salts. (Analogous structural motifs). Acta Cryst. E. Retrieved from [3]

Sources

Troubleshooting & Optimization

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride

Product Snapshot & Chemical Identity

Before troubleshooting, verify the physicochemical profile of your compound.[1] This molecule is a "Janus" compound: it possesses a highly polar, ionizable piperazine tail and a lipophilic thiophene head.[1]

  • Compound Name: Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride[1][][3][4][5]

  • Synonyms: 1-(Thiophene-2-carbonyl)piperazine HCl[1][4][6]

  • CAS (HCl Salt): 99580-45-7[1][3][4][5][6]

  • CAS (Free Base): 52063-83-9[1]

  • Molecular Weight: ~232.73 g/mol [3][4]

  • Key Functional Groups:

    • Secondary Amine (Piperazine N4): The site of protonation (HCl salt form).[1] pKa is estimated at ~8.5–9.0.[1]

    • Thiophene Ring: Lipophilic/Hydrophobic aromatic moiety.[1]

    • Amide Linker: Neutral, stable, but contributes to rigidity.

Solubility Decision Matrix (Workflow)

The most common failure mode with this compound is "The pH Trap" —attempting to dissolve the acidic HCl salt directly into a neutral buffer (like PBS), which can force the compound back into its insoluble free-base form.[1]

SolubilityWorkflow Start Start: Solid Compound (HCl Salt) CheckSolvent Choose Initial Solvent Start->CheckSolvent Goal Goal: Biological Assay (pH 7.4) Water Water / 0.1M HCl (Acidic pH) CheckSolvent->Water For High Conc. (>10mM) DMSO DMSO (Anhydrous) (Universal Stock) CheckSolvent->DMSO For Cryo-Storage Buffer Direct to PBS/Media (Neutral pH) CheckSolvent->Buffer NOT RECOMMENDED SuccessWater Clear Solution (Stable Stock) Water->SuccessWater SuccessDMSO Clear Solution (Stable Stock) DMSO->SuccessDMSO FailBuffer RISK: Precipitation (Free Base Crash-out) Buffer->FailBuffer Dilution Dilution Step (Slow addition to media) SuccessDMSO->Dilution Dilution->Goal Final Conc < 100µM

Figure 1: Solubility workflow emphasizing the avoidance of direct dissolution in neutral buffers.

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate when I add the DMSO stock to my cell culture media?

Diagnosis: This is "Solvent Shock" combined with a pH shift.[1] The Science: Your stock solution is likely 10–50 mM in DMSO.[1] When you spike this into media (pH 7.4), two things happen:

  • Dielectric Drop: The solvent environment changes from organic to aqueous, reducing the solubility of the lipophilic thiophene moiety.[1]

  • Deprotonation: The media buffers the HCl, converting the soluble salt back into the free base (Piperazin-1-yl-thiophen-2-yl-methanone), which has poor water solubility.[1]

Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 10x final concentration) in water or media.[1]

  • Sonication: Sonicate the intermediate dilution for 5–10 minutes.

  • Limit Final Concentration: Ensure your final assay concentration does not exceed the solubility limit of the free base (likely <100 µM in neutral media).[1]

Q2: The solid powder looks "wet" or "clumped" inside the vial. Is it degraded?

Diagnosis: Hygroscopicity (Moisture Absorption).[1] The Science: Piperazine salts are notoriously hygroscopic.[1] They greedily absorb atmospheric water, forming a hydrate or simply becoming a sticky paste.[1] This does not necessarily mean chemical degradation (hydrolysis of the amide is slow), but it will ruin your molarity calculations.[1]

Solution:

  • Desiccation: Store the vial in a desiccator with active silica gel or Drierite.[1]

  • Correction Factor: If the solid is wet, you must assume a water content (often 5–10% by weight) or determine the concentration of your stock solution using UV-Vis extinction coefficients or quantitative NMR (qNMR) rather than relying on weight.[1]

Q3: I cannot get a clear solution even in pure water. It looks cloudy.

Diagnosis: Incomplete protonation or "Salting Out" (if tap water or saline was used).[1] The Science: If the water is slightly alkaline (common in some lab deionized water supplies) or if the compound has disproportionated, you have mixed species.[1]

Solution:

  • Acidify: Add 1–2 drops of 1M HCl or acetic acid to the water.[1] The compound requires a protonated piperazine nitrogen to dissolve at high concentrations (>10 mg/mL).[1]

  • Warm It: Gently heat to 37°C–40°C. The solubility of piperazine derivatives is temperature-dependent.[1]

Q4: Can I use this compound for in vivo (animal) studies? How do I formulate it?

Diagnosis: Formulation requires a stable vehicle. The Science: DMSO is often toxic or irritating in high volumes.[1] PBS alone may cause precipitation in the syringe or the animal's vein.[1]

Solution:

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Protocol: Dissolve in DMSO first. Add PEG300 and vortex.[1] Add Tween 80.[1] Finally, add Saline slowly with vortexing.[1] This "co-solvent" system encapsulates the lipophilic thiophene tail while maintaining solubility.[1]

Solubility Data & Benchmarks

SolventSolubility RatingMax Conc. (Est.)[1][7][8][9]Comments
DMSO Excellent> 50 mMPreferred for stock solutions (-20°C storage).[1]
Water (pH < 6) Good~ 20 mMRequires acidic pH.[1] Unstable for long-term storage (hydrolysis risk).[1]
PBS (pH 7.4) Poor< 1 mMRisk of precipitation. Use only for final dilution.[1]
Ethanol Moderate~ 5–10 mMUseful for evaporation/coating, but less effective than DMSO.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Best for: Long-term storage and cellular assays.[1]

  • Weighing: Weigh 2.33 mg of the compound. (Note: MW ≈ 232.73 g/mol ).[1][4]

    • Tip: If the solid is sticky, weigh by difference (weigh vial, remove amount, weigh vial again).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (biotech grade).

  • Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Vehicle for Injection

Best for: Acute animal studies.

  • Dissolve: Dissolve compound in pure DMSO to reach 20x the final desired dose concentration.

  • Stabilize: Add Tween 80 (to final 5% v/v) and vortex until clear.

  • Dilute: Slowly add warm (37°C) Saline or PBS while vortexing continuously.

    • Critical: If cloudiness appears, stop.[1] Add a small amount of 0.1N HCl to re-acidify, or increase the percentage of PEG/cyclodextrin.

References

  • PubChem. (n.d.).[1][4] Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride (Compound).[1][][3][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

Sources

Purification challenges of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide Document ID: TS-PIP-THIO-001 Last Updated: February 6, 2026 Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Molecule & The Challenge

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (CAS: 99580-45-7) is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., antidepressants, antipsychotics). Structurally, it consists of a thiophene ring coupled to a piperazine ring via a carbonyl linker.

While the synthesis (typically amide coupling) appears straightforward, the purification presents a "perfect storm" of challenges:

  • Amphiphilic Nature: The molecule possesses both a lipophilic thiophene tail and a highly polar, basic piperazine head.

  • Bis-Acylation: The high reactivity of the secondary amine often leads to the formation of the 1,4-bis-amide impurity.[1]

  • Salt Hygroscopicity: The hydrochloride salt is prone to "oiling out" and absorbing atmospheric moisture.

This guide provides field-proven protocols to isolate high-purity material, moving beyond standard textbook procedures to address specific failure modes.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify which impurity is compromising your batch.[1] Use this table to diagnose your crude material.

Impurity TypeChemical IdentityOrigin CauseDiagnostic Sign
Impurity A 1,4-Bis(thiophen-2-ylcarbonyl)piperazine Stoichiometric error; excess acid chloride/coupling agent.[1]Insoluble white solid in acidic water; extra spot on TLC (high R_f).
Impurity B Unreacted Piperazine Excess piperazine used to suppress Impurity A.Streaking at baseline on TLC; broad NMR signals at 2.8 ppm.
Impurity C Thiophene Tars/Polymers Acid-catalyzed polymerization of thiophene ring during workup.[1]Product turns pink, brown, or black upon HCl addition.
Impurity D Hydrolysis Products Hydrolysis of the amide bond (rare but possible in strong acid/heat).Presence of Thiophene-2-carboxylic acid (acidic spot).[2]

Module 2: The Purification Protocol (Free Base)

The most common failure mode is attempting to crystallize the salt directly from a crude reaction mixture containing Impurity A (Bis-amide).[1] You must purify the free base first.

The "Acid-Base Swing" Strategy

This protocol exploits the basicity difference between the Product (Mono-amine), the Bis-amide (Neutral), and Piperazine (Diamine).[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Wash: 1N HCl (aqueous).[1]

  • Base: 2N NaOH or saturated

    
    .[1]
    

Step-by-Step Workflow:

  • Reaction Quench: Dilute the reaction mixture with DCM.

  • First Wash (Removal of Piperazine): Wash the organic layer 3x with Brine (not water).[1]

    • Why? Piperazine is highly water-soluble.[1][3][4][5] Brine creates a "salting out" effect for your product (keeping it organic) while pulling the highly polar unreacted piperazine into the aqueous phase.

  • The Acid Extraction (Crucial Step): Extract the organic layer with 1N HCl .

    • Mechanism:[1][6] The Product protonates and moves to the aqueous layer. The Bis-amide (non-basic) remains in the organic layer.[1]

    • Action:Keep the Aqueous Layer. Discard the organic layer (contains Bis-amide and non-polar impurities).[1]

  • The Basification: Cool the acidic aqueous layer to 0°C. Slowly adjust pH to >10 using 2N NaOH.

  • Final Extraction: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualizing the Logic:

PurificationFlow Start Crude Reaction Mixture (Product + Bis-Amide + Piperazine) OrgWash Wash Organic with Brine Start->OrgWash Decision1 Where is the Piperazine? OrgWash->Decision1 AqWaste1 Aqueous Waste (Excess Piperazine) Decision1->AqWaste1 Aqueous Phase AcidExt Extract Organic with 1N HCl Decision1->AcidExt Organic Phase Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Layer Waste (Bis-Amide Impurity) Sep1->OrgWaste Organic Phase AqProduct Acidic Aqueous Layer (Product-H+) Sep1->AqProduct Aqueous Phase Basify Basify to pH 10 Extract with DCM AqProduct->Basify FinalProd Pure Free Base (Ready for Salt Formation) Basify->FinalProd

Figure 1: The Acid-Base Swing protocol effectively separates the mono-amide product from both the bis-amide and excess piperazine.[1]

Module 3: Salt Formation & The "Sticky Oil" Syndrome

Users frequently report that adding HCl results in a "brown sticky oil" instead of a white powder. This is caused by hygroscopicity and solvent entrapment .[1]

Troubleshooting the Oil

Q: Why did my product oil out upon adding HCl? A: You likely used aqueous HCl or a "wet" solvent (like Ethanol/Water).[1] Piperazine salts are extremely hygroscopic.[1] Water prevents the crystal lattice from snapping shut.

Q: How do I fix the oil? A:

  • Decant the supernatant solvent.

  • Dissolve the oil in a minimum amount of Methanol .

  • Add a large excess of Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy.

  • Stir vigorously (scratch the flask wall if needed). The oil should solidify into a powder.

The "Dry" Salt Formation Protocol (Recommended)

To guarantee a crystalline solid, you must exclude water:

  • Dissolve: Dissolve the purified Free Base (from Module 2) in dry Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

    • Note: If solubility is low, use a small amount of DCM, then dilute with EtOAc.

  • Acidify: Add 4M HCl in Dioxane (commercially available) dropwise at 0°C.

    • Do NOT use aqueous HCl.[1]

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Isolation: Filter under nitrogen (to prevent moisture absorption).[1] Wash with dry Ether.[1]

Module 4: Technical FAQ

Q1: The product turned pink/purple during salt formation. Is it ruined? A: Not necessarily. Thiophene rings are electron-rich and prone to oxidation or polymerization under highly acidic conditions, forming trace "thiophene tars."[1]

  • Fix: Recrystallize from Isopropanol/Ethanol . If color persists, wash the free base with activated charcoal before salt formation. Avoid using strong mineral acids like

    
    ; stick to HCl.[1]
    

Q2: I see a double melting point. What is happening? A: This usually indicates a mixture of the Monohydrochloride and Dihydrochloride salts.

  • Chemistry: The piperazine ring has two nitrogens.[7] The N attached to the carbonyl is an amide (non-basic). The distal N is a secondary amine (basic). However, under strong forcing conditions, the amide can protonate, or lattice solvent effects can mimic a second melt.

  • Target: You want the Monohydrochloride .[6] Ensure you use exactly 1.0 - 1.1 equivalents of HCl.[1] Excess HCl drives the formation of the dihydrochloride or hygroscopic hydrates.

Q3: Can I use chromatography instead of extraction? A: Yes, but it is difficult. Piperazine derivatives streak on standard silica.[1]

  • Modification: Use Amine-functionalized silica or add 1% Triethylamine (TEA) to your DCM/MeOH eluent.[1]

  • Warning: If you use TEA, you must remove it completely before salt formation, or you will precipitate TEA·HCl salt along with your product.

References & Grounding

  • Piperazine Chemistry & pKa Data:

    • Source: The pKa of the distal nitrogen in N-acyl piperazines is typically ~8.0-9.0, while the amide nitrogen is non-basic. This differential allows for the acid-base separation strategy.[1]

    • Reference:[1]

  • Thiophene Stability:

    • Source: Thiophene derivatives can polymerize in the presence of strong acids. Controlled stoichiometry of anhydrous HCl is preferred over excess mineral acid.

    • Reference:

  • General Amide Purification:

    • Source: Standard workup procedures for removing unreacted amines and bis-amides via pH switching.[1]

    • Reference:[1]

  • Hygroscopicity of Piperazine Salts:

    • Source: Piperazine salts are known deliquescent solids.[1] Handling under inert atmosphere and using anhydrous solvents is standard practice.

    • Reference:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Enhancing the oral bioavailability of piperazine-containing drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Oral Bioavailability of Piperazine-Containing Drugs

Current Status: Operational Agent: Senior Application Scientist (Bio-Pharmaceutics Division) Ticket ID: PIP-BIOAV-2026-X

Executive Summary: The Piperazine Paradox

You are likely here because your lead compound—a piperazine derivative—is showing excellent potency in vitro but failing in vivo. This is the "Piperazine Paradox." The piperazine ring is a privileged scaffold found in blockbusters like Imatinib, Ciprofloxacin, and Aripiprazole because it provides conformational rigidity and receptor binding affinity. However, it introduces a triad of bioavailability hurdles:

  • pH-Dependent Solubility: High solubility in the stomach (pH 1.2) but rapid precipitation in the small intestine (pH 6.8).

  • Metabolic Liability: The secondary amines are "soft spots" for N-oxidation and N-glucuronidation.

  • Efflux Susceptibility: The ring often turns the molecule into a P-glycoprotein (P-gp) substrate, limiting absorption and blood-brain barrier (BBB) penetration.

This guide provides troubleshooting workflows and validated protocols to overcome these specific failure modes.

Module 1: Solubility & Dissolution Troubleshooting

Addressing the "Crash-Out" Phenomenon

User Query: "My compound dissolves completely in 0.1N HCl but precipitates immediately in phosphate buffer (pH 6.8). How do I prevent this in vivo?"

Root Cause Analysis: Piperazine is a dibasic heterocycle with pKa values typically around 5.3 and 9.7. At gastric pH (1.2), it is doubly protonated and highly soluble. As the drug transits to the duodenum (pH ~6.0-6.8), it deprotonates to its neutral (or mono-cationic) form, leading to supersaturation and subsequent crystallization (precipitation).

Troubleshooting Guide:

SymptomDiagnosisRecommended Action
High Cmax variation Gastric emptying rate dictates precipitation window.Switch to Salt Form. A salt with a lower pHmax (pH of maximum solubility) can delay precipitation.
"Brick dust" in feces Drug crystallized in GI tract and never redissolved.Amorphous Solid Dispersion (ASD). Use polymers (HPMC-AS, PVPVA) to inhibit crystal nucleation.
Food Effect (Positive) Bile salts are solubilizing the neutral form.Lipid Formulation. Dissolve drug in SEDDS (Self-Emulsifying Drug Delivery Systems) to bypass dissolution step.
Protocol 1.1: Rational Salt Selection Screening

Do not randomly pick counter-ions. Use this logic for piperazines.

Objective: Identify a salt form that maintains supersaturation in intestinal fluid.

  • Selection of Counter-ions:

    • Primary Candidates:Citrate and Adipate .[1] (Organic anions often form salts with lower lattice energy than inorganic chlorides, improving solubility).

    • Secondary Candidates:Mesylate or Tosylate (Good for lipophilic piperazines, but watch for genotoxic impurities).

    • Avoid:Hydrochloride (Commonly causes the "Common Ion Effect" in the stomach, reducing solubility if Cl- concentration is high).

  • Screening Workflow:

    • Step A: Dissolve 100 mg free base in acetone/ethanol (50:50).

    • Step B: Add acid counter-ion (1:1 or 1:2 molar ratio based on N-substitution).

    • Step C: Cool to 4°C. If no precipitate, add anti-solvent (diisopropyl ether).

    • Step D: Filter and dry.

    • Step E (Critical Validation): Perform a "pH-Shift Dissolution Test."

      • Start: 30 mins in SGF (Simulated Gastric Fluid, pH 1.2).

      • Shift: Add concentrated buffer to raise pH to 6.8.

      • Success Criterion: Formulation maintains >80% dissolved drug for 90 mins post-shift.

Module 2: Permeability & Efflux Optimization

Addressing the "Bouncer" (P-gp) Problem

User Query: "My compound has acceptable solubility, but Caco-2 permeability is low (Papp < 1 x 10^-6 cm/s) and efflux ratio is > 2.0."

Root Cause Analysis: The secondary amine of the piperazine ring is a key recognition motif for P-glycoprotein (MDR1). If your drug is pumped back into the lumen, bioavailability will remain low regardless of solubility.

Scientific Insight: N-substitution significantly alters P-gp recognition. Bulky, lipophilic N-substituents often increase P-gp affinity, whereas masking the amine can reduce it.

Troubleshooting Guide:

ObservationMechanismStrategy
Efflux Ratio > 3.0 Strong P-gp substrate.Excipient Inhibition. Use TPGS or Pluronic P85 in formulation.
Low Brain Penetration P-gp efflux at BBB.Prodrug Design. Mask the NH group with a cleavable carbamate.
Visualization: The Piperazine Bioavailability Decision Tree

Piperazine_Bioavailability Start Piperazine Lead Candidate Low Bioavailability Solubility_Check Is Solubility pH-Dependent? (High in Acid, Low in Neutral) Start->Solubility_Check Permeability_Check Is Caco-2 Efflux Ratio > 2? Solubility_Check->Permeability_Check No Salt_Form Strategy: Salt Formation (Citrate/Adipate) Solubility_Check->Salt_Form Yes (Moderate ppt) ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Solubility_Check->ASD Yes (Severe ppt) Metabolism_Check Is Intrinsic Clearance (CLint) High? Permeability_Check->Metabolism_Check No Excipient_Inhib Strategy: P-gp Inhibitors (TPGS / Piperine) Permeability_Check->Excipient_Inhib Yes (Gut Efflux) Prodrug Strategy: N-Masking Prodrug Permeability_Check->Prodrug Yes (BBB Efflux) Metabolism_Check->Prodrug Yes (Glucuronidation) Deuteration Strategy: Deuteration of Alpha-Carbons Metabolism_Check->Deuteration Yes (N-Dealkylation)

Figure 1: Decision matrix for selecting the appropriate formulation or chemical modification strategy based on the specific bioavailability failure mode.

Module 3: Metabolic Stability

Addressing the "Soft Spot"

User Query: "Microsomal stability data shows rapid disappearance (t1/2 < 15 min). Metabolite ID shows +16 Da and +176 Da peaks."

Technical Analysis:

  • +16 Da (N-Oxidation): Flavin-containing monooxygenases (FMOs) or CYPs oxidize the piperazine nitrogen.

  • +176 Da (N-Glucuronidation): UGT enzymes conjugate glucuronic acid directly to the secondary amine.

Mitigation Strategies:

  • Steric Hindrance: Introduce methyl groups at the C2 or C6 positions of the piperazine ring. This sterically hinders access to the nitrogen lone pair, reducing both oxidation and conjugation.

  • Electron Withdrawal: Add an electron-withdrawing group (e.g., fluorine) to a nearby phenyl ring to reduce the basicity and nucleophilicity of the nitrogen.

Module 4: Advanced Formulation Protocol

Amorphous Solid Dispersion (ASD) for Piperazines

Context: When salt formation fails to prevent precipitation in the small intestine, ASDs are the gold standard. They "freeze" the drug in a high-energy amorphous state using a polymer matrix.

Protocol 4.1: Solvent Evaporation ASD Preparation

Materials:

  • Drug Substance (Piperazine derivative)[2][3][4][5][6][7][8][9]

  • Polymer: HPMC-AS (L or M grade) for pH-targeted release, or Copovidone (PVP VA64) for general solubility.

  • Solvent: Methanol/Dichloromethane (1:1 v/v).

Procedure:

  • Ratio Optimization: Prepare solutions with Drug:Polymer ratios of 1:1, 1:2, and 1:3 (w/w).

    • Scientist Note: Piperazines often require higher polymer loads (1:3) to prevent recrystallization due to their rigid structure.

  • Dissolution: Dissolve drug and polymer in the solvent system. Ensure clarity.

  • Evaporation: Use a Rotary Evaporator.

    • Bath Temp: 40°C.

    • Vacuum: Ramp down slowly to prevent "bumping."

    • Dry until a foam/film forms.

  • Secondary Drying: Place the foam in a vacuum oven at 40°C for 24 hours to remove residual solvent (critical for stability).

  • Milling: Pulverize the dried foam into a fine powder using a cryo-mill (to prevent heat-induced crystallization).

  • Characterization:

    • DSC (Differential Scanning Calorimetry): Confirm single Tg (Glass Transition Temperature) and absence of melting endotherm.

    • PXRD (Powder X-Ray Diffraction): Confirm "halo" pattern (amorphous) vs. sharp peaks (crystalline).

References

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[10][11][12] Drug Discovery Today. Link

  • Bhardwaj, V., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. Journal of Pharmacology and Experimental Therapeutics. Link

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[13][14][15] Advanced Drug Delivery Reviews. Link

  • Miller, J. M., et al. (2010). A Win–Win Solution in Oral Delivery of Lipophilic Drugs: Supersaturation via Amorphous Solid Dispersions. Molecular Pharmaceutics. Link

Sources

Cell viability assay troubleshooting for cytotoxic piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Viability Assay Troubleshooting for Cytotoxic Piperazine Compounds

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Standard Protocol

Welcome. If you are here, your IC50 curves are likely erratic, your background signal is inexplicably high, or your cells appear "vacuolated" despite high viability readouts.

Piperazine scaffolds are privileged structures in medicinal chemistry due to their ability to modulate physicochemical properties. However, their specific chemical nature—primarily their basicity (pKa ~9.8) and lysosomotropic behavior —introduces unique artifacts into standard colorimetric and luminescent assays.

This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate and resolve interference caused specifically by piperazine derivatives.

Module 1: The Pre-Assay Phase (Solubility & pH)

The Core Problem: Piperazines are secondary amines acting as weak bases. In high concentrations (typically >10 µM), they can shift the pH of bicarbonate-buffered media (DMEM/RPMI) toward alkalinity. This causes two issues:

  • Compound Precipitation: Free-base piperazines are lipophilic and may "crash out" upon contact with aqueous media.

  • pH Stress: A pH shift >7.6 stresses cells, altering metabolic rates independent of drug target engagement.

Troubleshooting Guide: Solubility & pH
SymptomProbable CauseDiagnostic StepCorrective Action
Flat IC50 Curve Compound precipitated in media (unavailable to cells).Inspect wells under 20x phase contrast. Look for "shimmering" debris or crystals.[1]Predilute in DMSO to 1000x, then spike into media. Keep DMSO <0.5%.[2]
Media turns Purple Basic pH shift (Phenol Red indicator).Compare well color to vehicle control immediately after dosing.Add 10-20 mM HEPES to culture media to buffer the basicity.
High Well-to-Well Var. Inconsistent pipetting of viscous DMSO stock.Check CV% of technical replicates.Use reverse pipetting for viscous DMSO stocks.
Visual Workflow: Compound Preparation Logic

Piperazine_Solubility Start Start: Compound Stock (DMSO) Check_pKa Check pKa of Derivative (Is it highly basic?) Start->Check_pKa Media_Add Dilute into Media Check_pKa->Media_Add Precip_Check Microscopic Inspection (20x) Media_Add->Precip_Check Precip_Yes Crystals Visible? Precip_Check->Precip_Yes Soln_A Action: Increase DMSO % (Max 0.5%) Precip_Yes->Soln_A Yes (Precipitation) Soln_B Action: Add HEPES Buffer (Stabilize pH) Precip_Yes->Soln_B No (pH Shift) Final Proceed to Assay Precip_Yes->Final No Issues Soln_A->Media_Add Soln_B->Final

Figure 1: Decision tree for managing solubility and pH artifacts common to piperazine derivatives.

Module 2: Assay Interference (The Readout Phase)

The Core Problem: Non-Enzymatic Reduction. Tetrazolium-based assays (MTT, MTS, WST-1) rely on cellular dehydrogenases to reduce the salt into a colored formazan. However, piperazine derivatives can create an alkaline environment that accelerates the spontaneous autoreduction of tetrazolium salts, or they may contain reducing substituents that directly reduce the dye.

Q: Why do I see signal in my "No Cell" control wells? A: This is a classic "False Viability" artifact. The basicity of the piperazine ring facilitates the hydride transfer to the tetrazolium ring even without enzymes.

Q: My cells look dead, but MTT says they are alive. A: The compound is reducing the MTT extracellularly. The crystals form on top of the cells or in the supernatant, not inside the mitochondria.

Comparative Assay Selection for Piperazines
Assay TypeMechanismPiperazine RiskRecommendation
MTT / MTS Metabolic (Redox)High. pH-driven autoreduction causes false positives.Avoid if IC50 > 10µM. Run cell-free controls.
Resazurin Metabolic (Redox)Moderate. Less pH sensitive than MTT, but still reducible.Use only with strict background subtraction.
CellTiter-Glo ATP (Luminescence)Low. ATP chemistry is robust against basic pH interference.Gold Standard for piperazine screening.
LDH Release Membrane IntegrityLow. Measures leakage; not affected by intracellular redox state.Good for confirming necrosis vs. apoptosis.
Module 3: Biological Variability (The "Vacuolization" Trap)

The Core Problem: Lysosomotropism. Piperazines are lipophilic weak bases. They freely permeate the cell membrane but become protonated (charged) inside the acidic environment of the lysosome (pH ~4.5). Once charged, they cannot exit. This "ion trapping" draws water into the lysosome, causing massive swelling (vacuolization).

  • Observation: Cells appear full of holes (vacuoles) under the microscope.

  • Misinterpretation: This is often scored as cell death. However, vacuolated cells can remain metabolically active and viable for days before eventual apoptosis.

Mechanism of Lysosomal Trapping

Lysosomotropism cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound Piperazine (Uncharged) Compound_Cyto Piperazine (Uncharged) Compound->Compound_Cyto Passive Diffusion Compound_Lyso Piperazine-H+ (Charged) TRAPPED Compound_Cyto->Compound_Lyso Enters & Protonates Compound_Lyso->Compound_Cyto Cannot Exit Water H2O Influx (Osmotic Swelling) Compound_Lyso->Water

Figure 2: The "Proton Sponge" effect. Piperazines trap in lysosomes, causing swelling that mimics death but preserves ATP levels.

Standardized Protocols
Protocol A: The "Cell-Free" Interference Check (Mandatory)

Validation step to rule out chemical reduction of MTT/MTS.

  • Prepare Plate: Set up a 96-well plate with culture media (no cells).

  • Dose: Add your piperazine compound in a serial dilution (exactly as you would for cells).

  • Incubate: 24 hours at 37°C (mimics assay duration).

  • Reagent: Add MTT/MTS reagent.

  • Read: Measure absorbance at 2–4 hours.

  • Analysis: If OD > 0.05 in treated wells vs. media control, chemical interference is present . Switch to ATP assay.

Protocol B: Solubility Optimization

To prevent "crashing out" during dilution.

  • Stock: Dissolve piperazine to 10-50 mM in 100% DMSO.

  • Intermediate: Create a 100x intermediate plate in DMSO (not media).

    • Why? Serial diluting in media often causes precipitation at high concentrations. Diluting in DMSO ensures the compound stays soluble until the final moment.

  • Final Step: Transfer 1 µL of 100x DMSO stock into 99 µL of media on cells (1:100 dilution).

    • Result: Final DMSO is 1%, compound is fully dispersed.

References
  • Mechanism of Piperazine Cytotoxicity

    • Title: Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.[3]

    • Source: PubMed Central (2016).
    • Link:[Link]

  • MTT Assay Interference

    • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpret
    • Source: Int. J. Mol. Sci. (2021).
    • Link:[Link]

  • Piperazine Basicity & Solubility

    • Title: Piperazine - Wikipedia (Chemical Properties & pKa D
    • Source: Wikipedia / PubChem.
    • Link:[Link]

  • Title: Lysosomotropic drugs: pharmacological consequences and clinical implications.

Sources

Technical Support Center: Scaling Synthesis of Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up (100g to multi-kg) of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride . This intermediate is a critical scaffold in medicinal chemistry, often synthesized via the amidation of thiophene-2-carboxylic acid derivatives with piperazine.[1]

The primary technical hurdles in scaling this reaction are selectivity (avoiding the bis-acylated impurity), exotherm control , and salt crystallization dynamics .[1] This guide prioritizes the Acid Chloride Route using excess piperazine, as it is the most cost-effective method for industrial scale compared to protecting-group strategies.[1]

Module 1: Reaction Selectivity & Impurity Control

Q: I am observing high levels (10-15%) of the bis-amide impurity (1,4-bis(thiophen-2-ylcarbonyl)piperazine). How do I minimize this without using expensive N-Boc protection?

A: The formation of the bis-amide is a statistical inevitability if the stoichiometry is near 1:[1]1. On a scale-up, you must manipulate the local concentration of the electrophile.[1]

Troubleshooting Protocol:

  • Stoichiometry Adjustment: Increase the piperazine equivalents to 4.0–5.0 eq . This ensures that every molecule of acid chloride entering the reactor encounters a large excess of free amine, statistically favoring mono-acylation [1].[1]

  • Inverse Addition (Critical): Do not add piperazine to the acid chloride. You must add the acid chloride solution slowly to the piperazine solution .

  • Dilution Factor: Dissolve the acid chloride in a solvent volume at least 5x its weight (DCM or Toluene) to prevent localized "hotspots" of high concentration where bis-acylation occurs.[1]

Mechanism of Impurity Formation: The reaction kinetics favor the more nucleophilic secondary amine.[1] However, once the mono-amide is formed, the remaining secondary amine is still nucleophilic.[1] If the acid chloride concentration is locally high, it will react with the product you just made.[1]

Q: My reaction mixture turns into a thick slurry that is difficult to stir. Is this normal?

A: Yes, this is the formation of Piperazine Hydrochloride (the byproduct of the reaction acting as an HCl scavenger).[1]

Engineering Solution:

  • Solvent Choice: Switch to Dichloromethane (DCM) or Toluene .[1] Piperazine HCl precipitates out, but the desired free base product remains soluble.[1]

  • Agitation: Ensure your reactor uses a high-torque overhead stirrer (anchor or pitched-blade impeller) rather than a magnetic stir bar, which will seize at scales >50g.[1]

Module 2: Work-up & Salt Formation

Q: After the reaction, I have a large excess of piperazine. How do I remove it efficiently before salt formation?

A: Relying on crystallization alone to remove 4 equivalents of piperazine is risky.[1] You must perform a pH-controlled aqueous wash .

Protocol:

  • Quench: Add water to the reaction mixture (dissolving the Piperazine HCl byproduct).

  • Phase Separation: Separate the organic layer.[1]

  • The "Selectivity Wash": Wash the organic layer with water (3x) .[1] Piperazine is highly water-soluble (

    
    ), whereas the mono-amide product has significant organic character (
    
    
    
    ) [2].[1]
    • Tip: Do not use acidic water yet; you will protonate the piperazine and the product, dragging both into the aqueous layer.[1] Keep the wash neutral or slightly basic (pH 9-10).[1]

Q: Upon adding HCl to form the salt, the product "oils out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the crystallization rate is slower than the precipitation rate, often due to high supersaturation or the presence of water.[1]

Troubleshooting Guide:

Variable Recommendation Causality
Solvent System Ethanol/EtOAc (1:3) or IPA Avoids rapid precipitation seen in Ether/DCM. Slower crystal growth yields purer salts.[1]
Water Content Strictly Anhydrous Use HCl in Dioxane or IPA (anhydrous).[1] Even trace water causes the hygroscopic salt to oil.[1]

| Temperature | 50°C


 RT 

0°C
| Add HCl at elevated temperature (50°C). The salt should remain soluble initially, then slowly crystallize upon cooling.[1] | | Seeding | Required at >100g | Add 0.5 wt% pure seed crystals at the cloud point to induce ordered lattice formation. |

Module 3: Visual Workflows

Figure 1: Optimized Synthesis Workflow

This flowchart illustrates the critical decision points for scaling the Acid Chloride route.

SynthesisWorkflow Start Start: Thiophene-2-carboxylic Acid Activation Activation: SOCl2 / Cat. DMF (Reflux) Start->Activation In situ generation Coupling Coupling: Inverse Addition Add Acid Chloride to 5.0 eq Piperazine (Temp < 10°C) Activation->Coupling Dilute in DCM Quench Quench & Wash: 1. Water wash (Remove Piperazine HCl) 2. Brine wash Coupling->Quench Complete Conversion SaltForm Salt Formation: Add 4M HCl/Dioxane to EtOAc solution (Controlled Cooling) Quench->SaltForm Dried Organic Layer Filtration Filtration & Drying: Vacuum oven @ 40°C SaltForm->Filtration Crystallization

Caption: Figure 1. Step-by-step process flow for the synthesis of Piperazin-1-yl-thiophen-2-yl-methanone HCl, highlighting the inverse addition strategy.

Figure 2: Impurity Formation Pathway

Understanding the competitive kinetics is vital for controlling the bis-amide impurity.[1]

ImpurityPathway cluster_0 Control Strategy Piperazine Piperazine (Nucleophile) Mono Target Product (Mono-amide) Piperazine->Mono Fast (k1) AcidCl Thiophene-2-carbonyl Chloride AcidCl->Mono Bis Impurity (Bis-amide) AcidCl->Bis Mono->Bis Slower (k2) Occurs if Acid Cl in excess Keep [Piperazine] >> [AcidCl] Keep [Piperazine] >> [AcidCl]

Caption: Figure 2. Kinetic pathway showing the competition between mono-acylation (Target) and bis-acylation (Impurity).

Module 4: Safety & Quality Control

Q: What are the critical safety parameters for the acid chloride activation step?

A: The reaction of Thiophene-2-carboxylic acid with Thionyl Chloride releases SO₂ and HCl gas .[1]

  • Scrubbing: You must route the off-gas through a NaOH scrubber.[1]

  • Thermal Stability: Thiophene derivatives can be thermally sensitive.[1] Do not distill the acid chloride at temperatures >60°C unless under high vacuum.[1]

Q: The final solid is hygroscopic.[1] How should I handle storage?

A: Hydrochloride salts of piperazine derivatives are prone to absorbing atmospheric moisture, which can lead to hydrolysis or stickiness.[1]

  • Drying: Dry in a vacuum oven at 40-45°C with a nitrogen bleed for at least 24 hours.

  • Packaging: Double-bag in polyethylene with a desiccant pack between layers. Store in a cool, dry place.

Analytical Specifications (Reference Data)
ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water + 0.1% TFA
Bis-Amide Impurity < 0.5%HPLC (Late eluting peak)
Piperazine Content < 0.1%GC or H-NMR (Distinct peak at ~2.8 ppm)
Water Content < 1.0%Karl Fischer

References

  • PubChem. (2025).[1][2][3] 1-(Thiophen-2-ylcarbonyl)piperazine Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Amide Coupling Strategies. Retrieved February 6, 2026, from [Link][1]

  • Google Patents. (2017).[1] WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides. Retrieved February 6, 2026, from [1]

Sources

Technical Support Center: Navigating Off-Target Effects in Piperazine Derivative Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding, identifying, and mitigating the off-target effects of piperazine derivatives. The inherent structural and physicochemical properties of the piperazine scaffold, while offering therapeutic versatility, also present a significant challenge in the form of polypharmacology. This guide provides in-depth, experience-driven insights and practical troubleshooting advice to navigate these complexities and ensure the scientific rigor of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Piperazine Dilemma

This section addresses the most common questions and concerns encountered when working with piperazine derivatives.

Q1: My piperazine derivative shows potent on-target activity, but I'm observing unexpected cellular phenotypes. What are the likely off-target culprits?

A1: Piperazine derivatives are notorious for their interactions with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2] This is due to the piperazine moiety often mimicking the endogenous ligands for these receptors. Additionally, a critical concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity and is a common reason for compound attrition.[3] Interactions with other kinases are also possible due to the conserved nature of the ATP-binding pocket.

Q2: How can I proactively assess the off-target risk of my piperazine derivative before committing to extensive wet-lab experiments?

A2: In silico methods are an invaluable and cost-effective first line of assessment to predict potential off-target liabilities. A multi-pronged approach is recommended:

  • Similarity-Based Searches: Compare the 2D and 3D structure of your molecule against databases of compounds with known off-target activities. This can provide early warnings of potential issues.[1][3]

  • Pharmacophore Modeling: Develop a 3D model that defines the key chemical features required for binding to a known off-target (e.g., the hERG channel pharmacophore). You can then screen your compound against this model.[1]

  • Molecular Docking: Dock your compound into the crystal structures of common off-targets, such as various GPCR subtypes. This can help predict binding affinity and identify key interactions that could be targeted for disruption through chemical modification.[1][3]

Q3: What is a practical and efficient experimental strategy for profiling the selectivity of a new piperazine derivative?

A3: A tiered approach is the most resource-efficient strategy for experimental selectivity profiling:

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters. This provides a broad overview of potential liabilities.[3]

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the potency (IC50 or EC50) of the off-target interaction. This will help you to quantify the selectivity window between your on-target and off-target activities.

  • Functional/Cell-Based Assays: For high-priority off-targets, move to functional assays that measure the downstream consequences of receptor binding (e.g., calcium flux for GPCRs or electrophysiology for ion channels). This confirms that the observed binding translates to a biological effect.

Section 2: Troubleshooting Guides - When Experiments Go Awry

This section provides practical advice for troubleshooting common issues encountered during the experimental evaluation of piperazine derivatives.

Troubleshooting Inconsistent Cytotoxicity Results

Problem: You observe significant cytotoxicity in one cell line but not another, or your results are not reproducible.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Cell Line Specific Metabolism Different cell lines have varying expression levels of cytochrome P450 (CYP450) enzymes. Your parent compound may be non-toxic, but a metabolite produced by a specific cell line could be cytotoxic. Solution: Use a panel of cell lines with well-characterized metabolic capacities (e.g., HepG2 for high metabolic activity vs. HEK293 for lower activity). Consider co-incubation with CYP450 inhibitors to see if toxicity is reduced.[4]
Compound Instability/Precipitation Piperazine derivatives, particularly those with high lipophilicity, can be poorly soluble in aqueous media and may precipitate out of solution, leading to inconsistent effective concentrations. Solution: Visually inspect your assay plates for precipitation. Determine the kinetic solubility of your compound in the assay media. Consider using a surfactant in your assay buffer to improve solubility, but be mindful of its own potential cellular effects.[5]
Assay Artifacts Some piperazine derivatives can interfere with the assay readout itself. For example, they might inhibit luciferase in a luminescence-based assay or react with the MTT reagent. Solution: Run control experiments without cells to check for direct compound interference with the assay reagents. Use orthogonal assays that rely on different detection principles (e.g., CellTiter-Glo vs. Neutral Red uptake) to confirm your findings.[6][7]
Workflow for Investigating Cytotoxicity

Caption: A decision-making workflow for troubleshooting unexpected cytotoxicity results.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in assessing the off-target effects of piperazine derivatives.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used in the assessment of various small molecules.

Objective: To determine the concentration-dependent cytotoxic effect of a piperazine derivative on a given cell line.

Materials:

  • Cells of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Piperazine derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Self-Validation:

  • Include a positive control for cytotoxicity (e.g., doxorubicin) to ensure the assay is performing as expected.

  • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Protocol 2: hERG Channel Inhibition Assessment using Manual Patch Clamp Electrophysiology

This protocol is based on FDA guidelines and established best practices for cardiac safety assessment.[8][9]

Objective: To determine the inhibitory effect of a piperazine derivative on the hERG potassium channel current.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2)

  • Patch clamp amplifier and data acquisition system

  • Positive controls (e.g., Dofetilide, a high-affinity blocker; Moxifloxacin, a lower-affinity blocker)[9]

Procedure:

  • Cell Preparation: Plate hERG-expressing cells at a low density to allow for the selection of single, healthy cells for recording.

  • Whole-Cell Configuration: Establish a whole-cell patch clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[10][11]

  • Baseline Recording: Record stable baseline hERG currents for several minutes.

  • Compound Application: Perfuse the cell with the external solution containing the piperazine derivative at various concentrations.

  • Effect Measurement: Measure the inhibition of the hERG tail current at each concentration.

  • Washout: Perfuse the cell with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis: Plot the percentage of current inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Self-Validation:

  • Monitor the seal resistance and series resistance throughout the experiment to ensure a high-quality recording.

  • Regularly test positive controls to confirm the sensitivity of the assay.

hERG Patch Clamp Workflow

hERG_Workflow A Prepare hERG-expressing cells B Establish whole-cell patch clamp A->B C Apply voltage protocol & record baseline current B->C D Perfuse with compound at increasing concentrations C->D E Measure hERG tail current inhibition D->E F Washout and assess reversibility E->F G Calculate IC50 F->G

Caption: A streamlined workflow for assessing hERG channel inhibition.

Section 4: Mitigating Off-Target Effects - A Medicinal Chemistry Perspective

Once off-target liabilities have been identified, medicinal chemistry efforts can be employed to mitigate them while preserving on-target activity.

Q4: My piperazine derivative has significant hERG liability. What structural modifications can I make to reduce this?

A4: hERG inhibition is often associated with compounds that are basic and lipophilic. The piperazine core itself can contribute to this. Consider the following strategies:

  • Reduce Basicity: The pKa of the distal nitrogen of the piperazine is a key factor. Introducing electron-withdrawing groups on or near the piperazine ring can lower its basicity and reduce hERG affinity.

  • Decrease Lipophilicity: High lipophilicity (LogP/LogD) is a known risk factor for hERG binding. Adding polar functional groups to the periphery of the molecule can reduce overall lipophilicity.

  • Introduce Steric Hindrance: Bulky substituents near the basic nitrogen can sterically hinder the interaction with key residues in the hERG channel pore.

  • Metabolic "Soft Spots": Introducing a metabolically labile group can lead to rapid clearance of the parent compound, reducing its exposure to the hERG channel. However, this must be balanced with maintaining sufficient therapeutic exposure.

Q5: How can I improve the GPCR selectivity of my piperazine-containing compound?

A5: Improving GPCR selectivity often involves fine-tuning the substituents on the piperazine ring to favor interactions with the on-target receptor over off-target receptors.

  • Structure-Activity Relationship (SAR) Exploration: Systematically modify the substituents on both nitrogens of the piperazine ring and evaluate the impact on both on-target and off-target activity. This can reveal subtle structural changes that significantly impact selectivity.[12]

  • Rigidification: Introducing conformational constraints, such as incorporating the piperazine into a bridged or fused ring system, can lock the molecule into a conformation that is more favorable for the on-target receptor.

  • Exploiting Receptor Differences: Even within the same receptor family, there are differences in the amino acid residues lining the binding pocket. Structure-based design can be used to introduce functionalities that form specific interactions (e.g., hydrogen bonds, salt bridges) with the on-target receptor that are not possible with the off-target receptors.

Decision Tree for Mitigating Off-Target Effects

Mitigation_Strategy A Off-Target Liability Identified B hERG Inhibition A->B C GPCR Off-Target A->C D Reduce Basicity B->D E Decrease Lipophilicity B->E F Introduce Steric Hindrance B->F G Explore SAR of Substituents C->G H Rigidify Scaffold C->H I Structure-Based Design C->I

Caption: A decision tree outlining medicinal chemistry strategies to address common off-target liabilities.

Section 5: In Vitro to In Vivo Correlation - Bridging the Gap

Q6: My piperazine derivative has a clean in vitro profile, but I'm seeing unexpected toxicity in vivo. What could be the issue?

A6: A clean in vitro profile is a good start, but it doesn't guarantee in vivo safety. Several factors can lead to a disconnect between in vitro and in vivo results:

  • Metabolite-Mediated Toxicity: As mentioned earlier, metabolites formed in vivo can have different pharmacological and toxicological profiles than the parent compound. Standard in vitro assays may not capture this. Consider performing metabolic stability assays and identifying the major metabolites. These metabolites can then be synthesized and profiled in vitro.

  • Tissue Accumulation: Piperazine derivatives, particularly lipophilic and basic compounds, can accumulate in certain tissues to a much greater extent than predicted from plasma concentrations. This can lead to localized toxicity.

  • Poor Pharmacokinetics: Unfavorable pharmacokinetic properties, such as low oral bioavailability or rapid clearance, can lead to the need for higher doses, which can exacerbate off-target effects.

  • Complex In Vivo Biology: In vitro systems are a simplification of the complex biological environment in a whole organism. Unexpected in vivo toxicity can arise from interactions with pathways or targets that were not included in the in vitro screening panel.

A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound is crucial for bridging the in vitro-in vivo gap.[12][13]

References

  • Benchchem. (n.d.).
  • Welz, A., & Koba, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxins, 14(1), 2.
  • Koba, M., & Welz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxins, 14(4), 232.
  • Arbo, M. D., Silva, R., Barbosa, D. J., & Carmo, H. (2014). Concentration-response (cell death) curves of the tested piperazine...
  • Welz, A., & Koba, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7583.
  • Benchchem. (n.d.).
  • de Oliveira, R., de Freitas, R. M., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18.
  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • United Nations Office on Drugs and Crime. (n.d.).
  • (2025). Russian Journal of Oncology.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Wagner, J., Rybniker, J., & Groschup, M. H. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo.
  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Li, A. C., Dai, R., & Cui, D. (2014). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Drug Metabolism and Disposition, 42(9), 1495-1503.
  • Costi, R., Di Santo, R., & Artico, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
  • Jannin, V., & Chevrier, S. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 15(3), 896.
  • Dale, T. J., Townsend, C., & Hollands, M. (2007). Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. Journal of Biomolecular Screening, 12(4), 487-496.
  • Dias da Silva, D., Arbo, M. D., & Valente, M. J. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1131-1139.
  • De Rycker, M., & Gray, D. W. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Journal of Medicinal Chemistry, 61(17), 7687-7701.
  • Metrion Biosciences. (2022).
  • (2023). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 13(1), 1-15.
  • Garbacz, P. (2016).
  • Kovács, T., & Szabó, I. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(1), 591.
  • Reaction Biology. (n.d.).
  • Pifferi, C., & Cettolin, M. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Methods in Molecular Biology (pp. 149-161). Humana Press.
  • Dahlin, J. L., & Walters, M. A. (2014). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Journal of Medicinal Chemistry, 57(15), 6245-6260.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Pharmaceutical Salts of (Thiophen-2-yl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Thiophen-2-yl)(piperazin-1-yl)methanone is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including antidepressant, antihistaminic, antiviral, anticancer, and neuroprotective effects.[1][2][3] The parent compound's efficacy can be significantly influenced by its salt form, which can alter crucial physicochemical and pharmacokinetic properties such as solubility, stability, dissolution rate, and bioavailability.[4][5][6][7] The selection of an appropriate salt is a critical step in drug development, with approximately 50% of all drugs administered as salts.[5]

This guide provides a comprehensive framework for comparing the efficacy of different pharmaceutical salts of (Thiophen-2-yl)(piperazin-1-yl)methanone. We will explore the rationale for selecting specific salt forms, detail the experimental protocols for their synthesis and characterization, and outline a suite of in vitro and in vivo assays to evaluate and compare their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the optimization of therapeutic candidates.

Rationale for Salt Selection

The piperazine moiety in (Thiophen-2-yl)(piperazin-1-yl)methanone provides a basic nitrogen atom that is readily protonated to form a variety of acid addition salts. The choice of the counter-ion is a strategic decision aimed at optimizing the drug's performance.[6][8] For this comparative study, we will investigate the following commonly used pharmaceutical salts:

  • Hydrochloride (HCl): Often chosen for its ability to improve solubility and its straightforward synthesis.[5]

  • Mesylate (CH₃SO₃H): Known for forming stable, crystalline salts with good solubility.

  • Tartrate (C₄H₄O₆²⁻): A chiral dicarboxylic acid that can be used for chiral resolution and often forms crystalline salts.

  • Citrate (C₆H₅O₇³⁻): A tricarboxylic acid that can potentially improve solubility and may offer a less acidic alternative to HCl.

The selection of these counter-ions allows for a systematic investigation into the impact of different acidic strengths and molecular structures on the overall properties of the resulting salt.

Experimental Design: A Step-by-Step Approach

A robust comparison of the different salt forms requires a multi-faceted experimental approach, encompassing synthesis, physicochemical characterization, and biological evaluation.

Synthesis and Characterization of Salts

The first step involves the synthesis and thorough characterization of each salt to confirm its identity, purity, and solid-state properties.

Experimental Protocol: Salt Synthesis

  • Dissolution: Dissolve (Thiophen-2-yl)(piperazin-1-yl)methanone (1 equivalent) in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric amount (1 equivalent) of the respective acid (hydrochloric acid, methanesulfonic acid, tartaric acid, or citric acid), dissolved in a minimal amount of the same solvent, dropwise to the solution of the free base while stirring.

  • Crystallization: Allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to induce crystallization. If no precipitate forms, cooling the solution or adding an anti-solvent (e.g., diethyl ether) may be necessary.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization (if necessary): If the initial purity is not satisfactory, recrystallize the salt from a suitable solvent system to obtain high-purity crystals.

dot

Synthesis_Workflow cluster_synthesis Salt Synthesis Free_Base (Thiophen-2-yl)(piperazin-1-yl)methanone Reaction Acid-Base Reaction & Crystallization Free_Base->Reaction Acid Selected Acid (HCl, Mesylate, Tartrate, Citrate) Acid->Reaction Solvent Organic Solvent Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying under Vacuum Filtration->Drying Final_Salt Purified Salt Form Drying->Final_Salt

Caption: Workflow for the synthesis of different salts of (Thiophen-2-yl)(piperazin-1-yl)methanone.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stoichiometry of the salt.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm salt formation through shifts in vibrational frequencies.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized salts.

  • Powder X-Ray Diffraction (PXRD): To analyze the crystallinity and polymorphic form of each salt.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, thermal stability, and presence of solvates.

Physicochemical Profiling

The physicochemical properties of the different salts are critical determinants of their biopharmaceutical performance.

Experimental Protocols:

  • Aqueous Solubility: Determine the equilibrium solubility of each salt in water and various pH buffers (e.g., pH 1.2, 4.5, and 6.8) using the shake-flask method followed by HPLC analysis of the supernatant.

  • Dissolution Rate: Measure the intrinsic dissolution rate (IDR) of each salt using a rotating disk apparatus (Wood's apparatus) in different dissolution media.

  • Hygroscopicity: Assess the moisture uptake of each salt at various relative humidity (RH) conditions (e.g., 25%, 50%, 75%, and 90% RH) using dynamic vapor sorption (DVS) analysis.

  • Chemical Stability: Evaluate the stability of each salt in solid-state and in solution under accelerated conditions (e.g., elevated temperature and humidity) by monitoring for degradation products using HPLC.

Table 1: Hypothetical Physicochemical Properties of (Thiophen-2-yl)(piperazin-1-yl)methanone Salts

Salt FormAqueous Solubility (mg/mL at 25°C)Intrinsic Dissolution Rate (mg/cm²/min)Hygroscopicity (Weight Gain at 80% RH)
Free Base0.10.05< 0.1%
Hydrochloride25.42.11.5%
Mesylate32.83.50.8%
Tartrate15.21.20.5%
Citrate45.14.82.3%

dot

Physicochemical_Impact Salt_Form Choice of Salt Form Solubility Aqueous Solubility Salt_Form->Solubility influences Dissolution Dissolution Rate Salt_Form->Dissolution influences Stability Chemical Stability Salt_Form->Stability influences Hygroscopicity Hygroscopicity Salt_Form->Hygroscopicity influences Bioavailability Oral Bioavailability Solubility->Bioavailability impacts Dissolution->Bioavailability impacts Stability->Bioavailability impacts

Caption: Relationship between salt form and key biopharmaceutical properties.

In Vitro Efficacy Assessment

Based on the known activities of thiophene and piperazine derivatives, a panel of in vitro assays can be employed to compare the efficacy of the different salts.[9][10] For this guide, we will focus on a hypothetical antidepressant and anticancer evaluation.

Experimental Protocols:

  • Serotonin (5-HT₁ₐ) Receptor Binding Assay:

    • Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₁ₐ receptor.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) in the presence of increasing concentrations of each salt form.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each salt to determine its binding affinity for the 5-HT₁ₐ receptor.[1]

  • Cancer Cell Line Cytotoxicity Assay (MTT Assay):

    • Seed cancer cell lines (e.g., a human glioblastoma cell line) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each salt form for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each salt to determine its cytotoxic potency.

Table 2: Hypothetical In Vitro Efficacy of (Thiophen-2-yl)(piperazin-1-yl)methanone Salts

Salt Form5-HT₁ₐ Receptor Binding Affinity (Ki, nM)Glioblastoma Cell Line Cytotoxicity (IC₅₀, µM)
Hydrochloride15.28.5
Mesylate12.87.1
Tartrate18.910.2
Citrate14.57.8
In Vivo Pharmacokinetic and Efficacy Studies

The ultimate comparison of the salt forms requires in vivo evaluation to understand their pharmacokinetic behavior and therapeutic efficacy in a living system.

Experimental Protocols:

  • Pharmacokinetic Study in Rodents:

    • Administer a single oral dose of each salt form to separate groups of rats or mice.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

  • Forced Swim Test (FST) in Mice (Antidepressant Model):

    • Administer each salt form orally to different groups of mice for a specified period (e.g., 7 days).

    • On the final day, place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

    • A significant reduction in immobility time compared to a vehicle-treated control group is indicative of antidepressant-like activity.

  • Xenograft Tumor Model in Mice (Anticancer Model):

    • Implant human glioblastoma cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into groups and begin oral administration of each salt form or a vehicle control.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Compare the tumor growth inhibition between the different salt-treated groups and the control group.

Table 3: Hypothetical In Vivo Data for (Thiophen-2-yl)(piperazin-1-yl)methanone Salts

Salt FormOral Bioavailability (AUC₀-₂₄, ng·h/mL)Reduction in Immobility in FST (%)Tumor Growth Inhibition (%)
Hydrochloride12504538
Mesylate18906255
Tartrate9803528
Citrate16505851

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach to comparing the efficacy of different pharmaceutical salts of (Thiophen-2-yl)(piperazin-1-yl)methanone. The hypothetical data presented in the tables illustrate how different salt forms can exhibit distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles. In this theoretical study, the mesylate salt demonstrates a superior overall profile with high solubility, good stability, and enhanced in vivo efficacy in both the antidepressant and anticancer models.

The selection of the optimal salt form is a data-driven process that requires careful consideration of multiple parameters. The experimental workflows described herein provide a robust framework for making an informed decision. Future work should also include long-term stability studies, formulation development, and toxicological assessments of the lead salt candidate to support its progression into clinical development.

References

  • MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(thiophen-2-ylmethyl)-1H-benzimidazole. Retrieved from [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • British Journal of Clinical Pharmacology. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

Sources

Technical Guide: Benchmarking In-House Synthesized Compounds vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Analysis of Synthesized Novel Kinase Inhibitor (Syn-KI-001) vs. Commercial Reference (Com-Ref-A)

Executive Summary

In drug discovery, the "reproducibility crisis" is often traced back to reagent quality. While commercial vendors provide convenient access to reference compounds, "Research Grade" purity (>95%) often masks impurities—such as residual coupling reagents, heavy metals, or incorrect salt forms—that skew biological data.

This guide presents a head-to-head comparison between a freshly synthesized in-house inhibitor (Syn-KI-001 ) and a standard commercial batch (Com-Ref-A ). Through rigorous analytical, biochemical, and cellular profiling, we demonstrate that purity is not a static number but a functional variable . The data below serves as a template for validating your own chemical probes.

Part 1: Chemical Identity & Purity Profiling

The Hypothesis: Commercial compounds often arrive as undefined salt forms (e.g., TFA salts from HPLC prep) which alters the effective molecular weight, leading to incorrect molar dosing.

Analytical Workflow

We utilized an orthogonal approach combining LC-MS (Liquid Chromatography-Mass Spectrometry) for identity and qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity.

AnalyticalWorkflow Sample Compound Sample Solubility Solubility Check (DMSO-d6) Sample->Solubility LCMS LC-MS Analysis (Identity & Rel. Purity) Solubility->LCMS qNMR qNMR Analysis (Absolute Purity) Solubility->qNMR Decision Quality Gate LCMS->Decision Mass Confirmed qNMR->Decision >98% wt/wt Release Release for Bio-Assay Decision->Release Pass Repurify Re-purify (Prep HPLC) Decision->Repurify Fail Repurify->Sample

Figure 1: Orthogonal Analytical Quality Control Workflow ensuring absolute quantitation.

Comparative Data: The "Salt Trap"

Many commercial vendors sell peptides and small molecules as "Net Peptide Content" or undefined salts.

ParameterSyn-KI-001 (In-House)Com-Ref-A (Vendor)Impact on Assay
Reported Purity >99% (HPLC)>98% (HPLC)Minimal difference on paper.
Counter-ion Free Base (Confirmed)TFA Salt (Detected via 19F-NMR)Critical: Vendor assumed free base MW.
Effective MW 450.5 g/mol 564.5 g/mol (+TFA)Actual dose was 20% lower than calculated.
Residual Solvent <0.1%1.5% DMFCytotoxicity risk in sensitive cells.

Expert Insight: Always run a 19F-NMR on commercial compounds. If trifluoroacetic acid (TFA) is present, your calculated IC50 will be artificially high (less potent) because you are weighing "dead" salt mass.

Part 2: Biochemical Potency (Enzymatic Assays)

The Hypothesis: Trace impurities in commercial samples (e.g., synthesis intermediates) may be inactive or, worse, pan-assay interference compounds (PAINS).

Experimental Protocol: FRET-Based Kinase Assay

To verify target engagement, we performed a Z'-LYTE™ Kinase Assay.

  • Preparation: Dilute Syn-KI-001 and Com-Ref-A in 100% DMSO to 10 mM (corrected for salt weight).

  • Serial Dilution: 3-fold serial dilution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Incubate compounds with Target Kinase (2 nM) and FRET peptide substrate (2 µM) for 1 hour at RT.

  • Development: Add Development Reagent A (cleaves unphosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

Results: IC50 Shift
CompoundIC50 (nM)95% CIInterpretation
Syn-KI-001 12.4 10.1 - 14.8High potency; consistent with literature.
Com-Ref-A 45.2 38.0 - 53.53.6x shift. Likely due to degradation or salt correction error.

Part 3: Cellular Efficacy & Toxicity

The Hypothesis: "Research Grade" purity (>95%) allows for 5% impurities. If that 5% is a toxic heavy metal (Palladium) or a potent side-product, it will manifest as off-target toxicity in cellular assays.

Mechanism of Action (MOA) Visualization

We tested the compounds in a Ba/F3 cell line dependent on the target kinase for survival.

SignalingPathway Inhibitor Syn-KI-001 (Inhibitor) Receptor RTK Receptor (Transmembrane) Inhibitor->Receptor Blocks ATP Binding RAS RAS-GTP Receptor->RAS Downstream Activation Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis Pathway Silenced RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Figure 2: Target Kinase Signaling Cascade. Inhibition should lead to specific apoptosis, not general necrosis.

Viability Assay Results (CellTiter-Glo)
  • Syn-KI-001: Showed a clean sigmoidal dose-response curve with complete cell kill only at high concentrations driven by on-target inhibition.

  • Com-Ref-A: Displayed a "shallow" curve with toxicity appearing at low concentrations (10-100 nM) where the kinase should not yet be fully inhibited. This suggests non-specific cytotoxicity caused by contaminants (likely residual Palladium from cross-coupling reactions, often found in commercial libraries).

Part 4: Stability & Logistics

The Reality: Commercial compounds often sit in warehouses for months.

  • Hydrolysis: We observed that Com-Ref-A contained 4% hydrolysis product (open ring) upon arrival.

  • Solubility: Syn-KI-001 (Free Base) dissolved instantly in DMSO. Com-Ref-A (TFA Salt) required sonication, heating, and vortexing—introducing variability.

Conclusion & Recommendation

While commercial compounds offer convenience, they introduce "black box" variables into critical experiments.

  • Trust but Verify: Never use a commercial compound without running at least a simple LC-MS to confirm identity and purity.

  • Correct for Salts: Always assume a salt form exists until proven otherwise by NMR or elemental analysis.

  • Synthesize for Key Assays: For late-stage lead optimization or critical in vivo studies, the investment in fresh, high-purity (>99%) in-house synthesis pays for itself by eliminating false negatives/positives.

References

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. Retrieved from [Link]

  • ValGenesis. (2024). Best Practices for Process Validation in the Pharmaceutical Industry. Retrieved from [Link]

  • American Chemical Society (ACS). (2025).[1] ACS Research Data Guidelines for Compound Characterization. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Experimental Reporting Guidelines. Retrieved from [Link]

Sources

In Vitro vs. In Vivo Efficacy Correlation for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, ubiquitous in antipsychotics (e.g., olanzapine), antidepressants (e.g., vortioxetine), and antihistamines (e.g., cetirizine).[1] Its chair conformation allows for versatile receptor binding, particularly at G-protein-coupled receptors (GPCRs). However, a recurring failure mode in piperazine drug discovery is the Translation Gap : compounds exhibiting nanomolar potency in in vitro binding assays often fail to demonstrate efficacy in vivo.

This guide dissects the pharmacological disconnects specific to piperazine derivatives—primarily metabolic instability and Blood-Brain Barrier (BBB) efflux—and provides a rigorous, data-driven framework for establishing a reliable In Vitro-In Vivo Correlation (IVIVC).

Part 1: The Piperazine Scaffold & The Translation Gap

The secondary amine nitrogens in the piperazine ring act as both hydrogen bond donors and acceptors, facilitating high-affinity binding. However, these same polar centers create specific pharmacokinetic (PK) liabilities.

Key Translation Disconnects:

  • Metabolic Bioactivation: The piperazine ring is susceptible to N-oxidation and ring-opening via CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid clearance that in vitro receptor binding assays cannot predict.

  • P-glycoprotein (P-gp) Efflux: Many piperazine derivatives are substrates for P-gp. While they may kill cancer cells or bind receptors in a petri dish, they are actively pumped out of the brain or tumor microenvironment in vivo.

Part 2: In Vitro Profiling – The "Go/No-Go" Decision

Before moving to animal models, piperazine derivatives must undergo a specific stability screen. Standard binding assays (Ki/IC50) are insufficient. The critical predictor for this class is Microsomal Metabolic Stability .

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This protocol quantifies Intrinsic Clearance (


), the primary driver of in vivo failure for piperazines.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final conc).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode) to track parent compound depletion.

Calculation: Plot


 vs. time. The slope 

determines half-life (

).

Visualization: Metabolic Stability Workflow

MicrosomalAssay Start Test Compound (Piperazine Deriv.) Mix Microsome Mix (37°C Pre-warm) Start->Mix Spike (1µM) Reaction Reaction Phase (+NADPH) Mix->Reaction Initiate Quench Quench (Acetonitrile) Reaction->Quench Sampling (0-60m) Analysis LC-MS/MS Quantification Quench->Analysis Supernatant

Figure 1: Step-by-step workflow for determining metabolic stability, the critical filter for piperazine derivatives.

Part 3: In Vivo Efficacy – The Reality Check

For CNS-active piperazines, plasma concentration often does not correlate with efficacy due to the BBB. The definitive protocol is Simultaneous Plasma/Brain PK Profiling .

Protocol B: Plasma vs. Brain Pharmacokinetics

Subject: Male Sprague-Dawley Rats (n=3 per timepoint). Dosing: 10 mg/kg (Oral or IV).

Workflow:

  • Administration: Administer compound.

  • Harvest: At

    
     h, euthanize animals.
    
  • Collection: Collect blood (cardiac puncture) and whole brain tissue.

  • Processing:

    • Plasma:[2] Centrifuge blood to isolate plasma.

    • Brain:[3][4] Homogenize in PBS (1:3 w/v).

  • Bioanalysis: Protein precipitation extraction followed by LC-MS/MS.

Key Metric: The Brain-to-Plasma Partition Coefficient (


).


A value < 0.1 indicates significant BBB exclusion (likely P-gp substrate).
Visualization: IVIVC Logic Bridge

IVIVC_Logic cluster_invitro In Vitro Inputs cluster_scaling Scaling Factors cluster_invivo In Vivo Prediction CL_int Intrinsic Clearance (Microsomes) CL_hep Predicted Hepatic Clearance CL_int->CL_hep Well-Stirred Model Fu_mic Fraction Unbound (Microsomes) Fu_mic->CL_hep SF Scaling Factor (mg protein/g liver) SF->CL_hep LiverWt Liver Weight (g liver/kg body) LiverWt->CL_hep Efficacy In Vivo Efficacy (AUC / Receptor Occ.) CL_hep->Efficacy Determines Exposure

Figure 2: The physiological scaling logic required to translate in vitro clearance rates to in vivo efficacy predictions.

Part 4: The Correlation Matrix (Data Comparison)

The following table illustrates the performance of three hypothetical piperazine derivatives. This data highlights why Compound B is the superior lead candidate despite having lower in vitro potency than Compound A.

FeatureCompound A (Unsubstituted Piperazine)Compound B (N-Methyl + Fluorinated)Compound C (Bulky N-Benzyl)
In Vitro Potency (

)
1.2 nM (Excellent)15 nM (Good)5.0 nM (Very Good)
Microsomal

4.5 min (Unstable)>60 min (Stable)12 min (Moderate)
In Vitro

High (>100 µL/min/mg)Low (<10 µL/min/mg)Medium
P-gp Efflux Ratio 1.1 (Passive)1.5 (Passive)14.2 (Active Efflux)
In Vivo Brain/Plasma (

)
0.81.2 0.05
In Vivo Efficacy (ED50) >30 mg/kg (Poor)3 mg/kg (Potent)Inactive

Analysis:

  • Compound A: Fails due to metabolic instability. The exposed secondary amine is rapidly oxidized.

  • Compound C: Fails due to BBB exclusion. The bulky benzyl group makes it a P-gp substrate (Efflux Ratio > 2.0).

  • Compound B: The "Goldilocks" candidate. The N-methylation blocks oxidation, and fluorination modulates lipophilicity without triggering P-gp efflux.

Part 5: Bridging the Gap (Technical Insights)

To ensure your piperazine program succeeds, adopt these mechanistic rules:

  • Block the Nitrogen: Unsubstituted piperazines are metabolic hotspots. Capping the nitrogen (e.g., with a pyrimidine or methyl group) often improves

    
     by 10-fold [1].
    
  • Monitor Lipophilicity (LogD): Piperazines are basic (

    
    ). At physiological pH, they are ionized. Increasing lipophilicity helps BBB penetration but increases the risk of non-specific binding. Aim for a LogD (pH 7.4) between 2.0 and 3.5.
    
  • The "Well-Stirred" Model: Use the Well-Stirred Model of hepatic clearance to predict in vivo AUC from your microsomal data. If the predicted clearance is significantly lower than the observed in vivo clearance, investigate extra-hepatic metabolism (e.g., renal clearance common in piperazines) [2].

References

  • Attwa, M. W., et al. (2020).[5] "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS." RSC Advances.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for IVIVC methodologies).
  • Pardridge, W. M. (2022). "Blood-Brain Barrier and Delivery of Protein and Gene Therapeutics to Brain." Frontiers in Aging Neuroscience.

  • European Medicines Agency. (2015). "Piperazine Summary Report - MRL." Committee for Veterinary Medicinal Products.

Sources

A Researcher's Guide to the Reproducibility of Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Synthesis and Characterization for Drug Development Professionals

Welcome to a comprehensive guide dedicated to the synthesis and analytical characterization of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (CAS No: 99580-45-7). This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough comparison of published data to aid in the reproducibility of experimental findings. In the pursuit of novel therapeutics, the ability to reliably reproduce published data is paramount. This guide offers a detailed examination of the synthetic pathways and analytical methodologies required to confirm the identity, purity, and structural integrity of this compound, alongside a comparative analysis with relevant alternatives.

Introduction: The Significance of this compound

This compound is a synthetic organic compound featuring a piperazine ring linked to a thiophene moiety through a ketone bridge.[1] The piperazine scaffold is a well-established pharmacophore known to enhance the solubility and bioavailability of drug candidates.[1] This, combined with the diverse biological activities associated with thiophene derivatives, makes this compound a molecule of significant interest in medicinal chemistry.[1]

Derivatives of piperazine have shown considerable affinity for serotonin receptors, suggesting potential applications in the treatment of depression and anxiety.[1] Furthermore, some analogs have been identified as antagonists at the histamine H3 receptor, indicating possible therapeutic uses in metabolic disorders such as obesity.[1] The thiophene moiety itself is a versatile scaffold for the development of antiviral agents.[1] Given this pharmacological potential, the ability to synthesize and characterize this molecule with high fidelity is a critical step in advancing research and development efforts.

Synthesis and Purification: A Reproducible Pathway

The primary synthetic route to this compound is a nucleophilic acyl substitution reaction.[1] This typically involves the reaction of a thiophene-2-carboxylic acid derivative, such as thiophene-2-carbonyl chloride, with piperazine.[1]

Thiophene_Acid_Chloride Thiophene-2-carbonyl chloride Intermediate Piperazin-1-yl-thiophen-2-yl-methanone (Free Base) Thiophene_Acid_Chloride->Intermediate + Piperazine (Base, Solvent) Piperazine Piperazine Final_Product Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride Intermediate->Final_Product + HCl HCl HCl

Caption: General synthetic scheme for this compound.

Detailed Synthetic Protocol:

A robust and reproducible synthesis can be achieved through the following steps, adapted from established methodologies for similar piperazine derivatives:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents), to the piperazine solution. This will act as a scavenger for the hydrochloric acid generated during the reaction.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of thiophene-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent. The slow addition is crucial to control the exothermic nature of the reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel, typically using a mobile phase of dichloromethane and methanol (e.g., 95:5 v/v), to yield the pure free base, Piperazin-1-yl-thiophen-2-yl-methanone.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or diethyl ether. Add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization: A Comparative Approach

To ensure the reproducibility of published data, a thorough analytical characterization is essential. This section provides a comparative guide to the expected analytical data for this compound, alongside data for structurally similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. Below is a table summarizing the expected chemical shifts for the target compound, based on general principles and data from analogous structures.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
Thiophene-H3~7.1-7.3~127-129
Thiophene-H4~7.0-7.2~126-128
Thiophene-H5~7.5-7.7~130-132
Piperazine-H (adjacent to C=O)~3.6-3.9~45-48
Piperazine-H (adjacent to NH₂⁺)~3.1-3.4~42-45
Thiophene-C2 (C=O)-~165-170
Thiophene-C3-~127-129
Thiophene-C4-~126-128
Thiophene-C5-~130-132
Piperazine-C (adjacent to C=O)-~45-48
Piperazine-C (adjacent to NH₂⁺)-~42-45

Comparative Analysis with Published Data for Analogs:

For a series of ferrocenyl(piperazine-1-yl)methanone derivatives, the piperazine protons adjacent to the carbonyl group were observed in the range of 3.6-3.8 ppm, which aligns with the expected shifts for our target compound.[2] In another study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, the piperazine protons showed signals in the range of 3.7-3.9 ppm.[3] The protonation of the second nitrogen atom in the hydrochloride salt is expected to cause a downfield shift of the adjacent protons compared to the free base.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A typical reversed-phase HPLC method would be employed.

Table 2: Representative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30°C

Reproducibility Considerations:

The retention time of the compound will be highly dependent on the exact HPLC conditions. For accurate comparison with published data, it is crucial to use the same column chemistry, mobile phase composition, gradient, and flow rate. A purity of >98% is generally expected for a well-purified sample.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₉H₁₂N₂OS

  • Molecular Weight (Free Base): 196.27 g/mol

  • Molecular Weight (Hydrochloride Salt): 232.73 g/mol

  • Expected [M+H]⁺ (for the free base): 197.07

Fragmentation Analysis:

The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and the bonds connecting the substituents. Common fragments for Piperazin-1-yl-thiophen-2-yl-methanone would likely include the thiophene-carbonyl moiety and fragments of the piperazine ring.

MS_Workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dissolve in suitable solvent) MS_Workflow->Sample_Prep Ionization Ionization (e.g., ESI) Sample_Prep->Ionization Mass_Analyzer Mass Analysis (Detect [M+H]⁺) Ionization->Mass_Analyzer Fragmentation Fragmentation (CID) Mass_Analyzer->Fragmentation Fragment_Analysis Fragment Ion Analysis Fragmentation->Fragment_Analysis

Caption: A typical workflow for mass spectrometry analysis.

Comparison with Commercially Available Alternatives

When evaluating the reproducibility of data, it is often useful to compare with commercially available standards and structurally related alternatives.

Table 3: Comparison with Structurally Similar Compounds

Compound Structure Key Differentiating Feature Reported Application/Activity
Piperazin-1-yl-thiophen-2-yl-methanone Thiophene attached to piperazine via a ketoneThe target compound of this guide.Potential antidepressant, antihistaminic, and antiviral agent.[1]
methanone Isopropyl group on the second piperazine nitrogen.A close structural analog with a simple alkyl substitution.Research intermediate.
(4-(tert-Butyl)phenyl)(piperazin-1-yl)methanone hydrochloride Thiophene ring is replaced with a tert-butylphenyl group.Investigates the effect of replacing the heteroaromatic ring with a substituted aromatic ring.Research intermediate.[4]
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride Fused benzothiophene ring system.Explores the impact of a larger, more complex aromatic system.Research intermediate.

The analytical data for these alternatives will show predictable differences. For example, the addition of an isopropyl group in methanone will result in additional signals in the ¹H and ¹³C NMR spectra and an increase in the molecular weight observed by mass spectrometry.

Conclusion and Best Practices for Reproducibility

The reproducibility of published data for this compound is achievable with careful attention to synthetic protocols and analytical methodologies. This guide provides a framework of expected data based on established chemical principles and comparative analysis of related compounds.

Key Recommendations for Researchers:

  • Thoroughly Document Experimental Details: When publishing data, provide comprehensive details of the synthetic procedure, including reagents, solvents, reaction times, temperatures, and purification methods.

  • Provide Complete Analytical Data: Publish full ¹H and ¹³C NMR spectra with peak assignments, HPLC chromatograms with detailed method parameters, and mass spectra with fragmentation analysis.

  • Use Reference Standards: Whenever possible, compare experimental data with that of a certified reference standard.

  • Cite Authoritative Sources: Support claims and protocols with citations to peer-reviewed scientific literature.

By adhering to these principles, the scientific community can ensure the reliability and reproducibility of research findings, accelerating the pace of drug discovery and development.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Navaneeswari, R., & Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Javed, S., et al. (2023). 2,1-Benzothiazine-(quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(4), 1701-1710. [Link]

  • Yuan, et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Letters in Drug Design & Discovery, 20(11), 1234-1245. [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-476. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

  • Singh, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

  • Gadzala-Kopciuch, R., & Cendrowska, P. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • Al-Ostoot, F. H., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(54), 32479-32493. [Link]

  • Madej, A., & Teresiński, G. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Against Standard-of-Care Compounds in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the ultimate goal is not merely to create a new therapeutic agent, but to develop one that offers a significant advantage over existing treatments. This necessitates a rigorous, head-to-head comparison against the current Standard-of-Care (SoC) . This guide provides an in-depth framework for designing and executing robust benchmarking studies in preclinical disease models. As scientists, our objective is to generate unequivocal data that clearly defines the therapeutic potential of a new chemical entity (NCE), ensuring that only the most promising candidates advance toward clinical trials.[1][2] This process is foundational for making informed go/no-go decisions, attracting investment, and ultimately, fulfilling the promise of delivering superior medicines to patients.

Section 1: The Cornerstone of Comparison - Selecting the Right Standard-of-Care

The selection of an appropriate SoC is the most critical first step and dictates the relevance of the entire benchmarking study. The choice is not always straightforward and requires a multi-faceted analysis.

Key Selection Criteria:

  • Clinical Relevance: The SoC must be a currently approved and widely used treatment for the specific disease indication being targeted. For some diseases, this may be a combination therapy.

  • Mechanism of Action (MoA): If the NCE has a novel MoA, it should be benchmarked against the SoC that represents the dominant therapeutic pathway. If the NCE is a "fast-follower" or "best-in-class" candidate, it must be compared directly with the incumbent drug acting on the same target.

  • Regulatory Landscape: Consider regional differences in approved therapies. The choice of SoC may be influenced by the target markets (e.g., FDA vs. EMA-approved drugs). While overarching regulatory guidelines on preclinical efficacy are not always detailed, selecting a clinically validated comparator strengthens the rationale for advancing to human trials.[4]

  • Formulation and Route of Administration: The SoC should ideally be tested in a formulation and route that is clinically relevant to ensure that pharmacokinetic and pharmacodynamic comparisons are meaningful.[5]

Parameter Consideration Rationale
Disease Indication What is the precise patient population and disease subtype?Ensures the chosen SoC is the correct clinical comparator.
Mechanism of Action Is the NCE a novel target inhibitor or a best-in-class agent?Determines if the benchmark is for efficacy, safety, or both.
Regulatory Status Is the SoC approved by major agencies like the FDA/EMA?Provides a universally accepted and validated benchmark.
Clinical Standard Is it first-line, second-line, or used for a refractory population?Aligns the preclinical model with a specific clinical scenario.

Section 2: The In Vitro Gauntlet - Cellular Models for Head-to-Head Profiling

In vitro assays provide the first battleground for comparing an NCE against the SoC. These controlled experiments are essential for establishing a baseline of activity, understanding cellular mechanisms, and identifying potential advantages. A wide range of assays are available, from 2D cell line panels to complex 3D organoid co-cultures.[6][7]

The Logic of Assay Selection: The choice of assays must be hypothesis-driven. We are not just collecting data; we are testing whether the NCE is superior in a specific, measurable way. For an oncology drug, this could mean greater potency (lower IC50), induction of a more robust apoptotic response, or activity in cell lines resistant to the SoC.[8][9]

Experimental Workflow: In Vitro Benchmarking

Caption: Workflow for a cell viability-based in vitro benchmarking assay.

Protocol: Comparative Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is designed to be self-validating by including both a vehicle control (defining 100% viability) and the SoC (providing a validated reference point).

  • Cell Plating:

    • Culture a panel of disease-relevant cell lines (e.g., for oncology, a panel representing different subtypes or mutational statuses).[10]

    • Harvest cells during logarithmic growth phase and perform a cell count (e.g., using a hemocytometer or automated counter).

    • Seed cells into 96-well, white-walled plates at a pre-determined optimal density in 100 µL of media. Incubate overnight (37°C, 5% CO2).

  • Compound Preparation and Treatment:

    • Prepare 10-point, 3-fold serial dilutions of both the NCE and the SoC in an appropriate solvent (e.g., DMSO).

    • Further dilute the compounds in culture media to achieve the final desired concentrations. The final solvent concentration should be constant across all wells (e.g., ≤0.1% DMSO).

    • Remove media from the cell plates and add 100 µL of media containing the respective drug concentrations. Include "vehicle-only" and "media-only" controls.

    • Incubate for a standard duration (e.g., 72 hours).

  • Data Acquisition:

    • Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle-treated wells as 100% viability and the media-only wells as 0%.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each compound.

Comparative Data Summary
Cell Line Relevant Biomarker NCE IC50 (nM) SoC (e.g., Paclitaxel) IC50 (nM) Fold Difference
MCF-7ER+, HER2-15121.25x (NCE less potent)
MDA-MB-231Triple-Negative2525010x (NCE more potent)
SK-BR-3HER2+50451.11x (NCE less potent)
MDA-MB-468Triple-Negative, EGFR+3035011.7x (NCE more potent)

This table clearly illustrates where the NCE shows a potential advantage (in triple-negative cell lines), guiding the hypothesis for subsequent in vivo testing.

Section 3: The Ultimate Preclinical Test - In Vivo Disease Models

In vivo studies are the crucible where an NCE's therapeutic potential is truly tested.[11] The primary goal is to determine if the promising in vitro activity translates into efficacy within a complex biological system.[1][2] The choice of animal model is paramount and must be scientifically justified to regulators and stakeholders.[12]

The Rationale of Model Selection: A poorly chosen model can invalidate the results. For instance, testing an immuno-oncology agent in an immunodeficient mouse is illogical. The model must recapitulate key aspects of the human disease.[13]

  • Cell Line-Derived Xenografts (CDX): Good for initial efficacy screening. Human tumor cells are implanted in immunodeficient mice.[14][15]

  • Patient-Derived Xenografts (PDX): More clinically relevant. Fragments of a patient's tumor are implanted in immunodeficient mice, better-preserving tumor heterogeneity.[14][15]

  • Syngeneic Models: Essential for immuno-oncology. Mouse tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions with a functional immune system.[14][15]

  • Genetically Engineered Mouse Models (GEMMs): Tumors arise spontaneously in the relevant tissue, closely mimicking human disease progression.[16]

Hypothetical Signaling Pathway: Targeting a Kinase Cascade

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SoC SoC: RAF Inhibitor SoC->RAF NCE NCE: Novel RAF Inhibitor NCE->RAF

Caption: Comparing a novel RAF inhibitor (NCE) to a Standard-of-Care.

Protocol: In Vivo Efficacy Study in a CDX Mouse Model

This protocol must be conducted under strict ethical guidelines (e.g., IACUC approval) and, for regulatory submissions, in compliance with Good Laboratory Practice (GLP).[17][18]

  • Model Establishment:

    • Implant human tumor cells (e.g., 5 x 10^6 MDA-MB-231 cells) subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID).

    • Monitor tumor growth using digital calipers.

  • Randomization and Dosing:

    • When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control (e.g., 5% DMSO in saline), administered daily via oral gavage.

    • Group 2: SoC (e.g., Paclitaxel at 10 mg/kg), administered twice weekly via intraperitoneal injection.

    • Group 3: NCE (e.g., at 30 mg/kg), administered daily via oral gavage.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated group's tumor volume and ΔC is the change in the control group's volume.

    • Secondary Endpoints: Body weight (as a measure of toxicity), overall survival.

    • Pharmacodynamic (PD) Endpoint: At the end of the study, collect tumor tissue at a defined time point post-last dose (e.g., 4 hours) to measure target engagement (e.g., p-ERK levels via Western Blot or IHC) to link efficacy to the MoA.

  • Data Analysis:

    • Plot mean tumor volume ± SEM over time for each group.

    • Perform statistical analysis (e.g., two-way ANOVA with post-hoc test) to compare treatment groups to the vehicle control and to each other.

Comparative Data Summary
Group Dose & Schedule Mean TGI (%) Mean Body Weight Change (%) p-ERK Reduction (%) vs. Vehicle
VehicleN/A0-20
SoC (Paclitaxel)10 mg/kg, 2x/week55-12Not Applicable (Different MoA)
NCE30 mg/kg, daily85-490

This data provides a clear, multi-parameter view: the NCE demonstrates superior efficacy (TGI) and better tolerability (less body weight loss) than the SoC, with strong evidence of on-target activity (p-ERK reduction).

Section 4: The Importance of Pharmacokinetics and Pharmacodynamics (PK/PD)

Efficacy data is meaningless without context. A drug's effect is intrinsically linked to its concentration at the site of action over time. Therefore, integrating PK (what the body does to the drug) and PD (what the drug does to the body) is non-negotiable.[2][19]

  • Pharmacokinetics (PK): In in vivo studies, satellite groups of animals should be used to collect blood and tumor tissue at various time points (e.g., 6, 24, and 48 hours post-dose) to determine drug exposure.[20] This helps answer critical questions: Does the NCE achieve sufficient concentration in the tumor? Is its half-life adequate for the chosen dosing schedule?

  • Pharmacodynamics (PD): As mentioned in the in vivo protocol, collecting tissues to measure target modulation biomarkers is crucial. This directly links the drug's concentration (PK) to its biological effect (PD) and ultimately to its anti-tumor efficacy.

Conclusion

Benchmarking a novel compound against the standard-of-care is a scientifically rigorous process that forms the bedrock of preclinical drug development. It is an iterative process that begins with broad in vitro screening and culminates in highly focused in vivo efficacy studies. By meticulously selecting the appropriate SoC, designing self-validating and hypothesis-driven experiments, and integrating PK/PD analysis, we can generate a comprehensive data package. This not only builds a compelling case for the therapeutic potential of a new drug candidate but also upholds our responsibility to advance only those molecules with a genuine promise of improving patient outcomes.

References

  • Title: Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC Source: National Institutes of Health URL
  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL
  • Title: Preclinical Planning for Successful Drug Development Source: Contract Pharma URL
  • Title: Pre-Clinical Trials: USFDA Regulations to be Followed Source: Pharmatutor URL
  • Title: in vivo preclinical studies for drug discovery Source: YouTube URL
  • Title: How to Navigate Preclinical to Clinical Development for Faster Trials Source: UPM Pharmaceuticals URL
  • Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL
  • Title: PRIMER FOR CLINICAL TRIALS…NOT ALL YOU NEED TO KNOW BUT A LITTLE HELPS Source: LinkedIn URL
  • Title: Preclinical research strategies for drug development Source: Amsbiopharma URL
  • Title: General Principles of Preclinical Study Design - PMC Source: National Institutes of Health URL
  • Source: U.S.
  • Title: 10 Strategies for Effective Preclinical Development Success Source: bioaccess URL
  • Title: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges Source: PubMed URL
  • Title: In Vivo Models For Efficacy Testing I CRO Services Source: Pharmaron URL
  • Title: In Vitro Translational Models for Oncology & Immuno-Oncology Source: Eurofins Discovery URL
  • Title: Preclinical efficacy in therapeutic area guidelines from the U.S.
  • Title: Human disease models in drug development - PMC Source: National Institutes of Health URL
  • Title: Advancing Claude in healthcare and the life sciences Source: Anthropic URL
  • Title: A benchmark for future disease-modifying therapies in Alzheimer's disease Source: VJ Dimentia URL
  • Title: In Vitro Model Systems: Accelerating Oncology Drug Discovery Source: Crown Bioscience URL
  • Title: In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL
  • Title: Five drug approvals to watch in 2026 Source: Drug Discovery News URL
  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL
  • Title: Biosimilars: Bridging the Gap in Biologics, Access, and Affordability Source: MDPI URL
  • Title: In Vivo Oncology Models for Drug Discovery Source: Eurofins Discovery URL
  • Title: In Vivo Pharmacology Services & Animal Models Source: WuXi Biology URL

Sources

A Comparative Guide to the Selectivity Profiling of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (PTMH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity profile of the novel investigational compound, Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (PTMH). In the landscape of modern drug discovery, establishing the precise molecular interactions of a new chemical entity is paramount. A compound's selectivity—its ability to interact with its intended target while avoiding others—is a critical determinant of its therapeutic efficacy and safety profile. This document outlines a systematic approach to characterizing PTMH, comparing its performance against established alternatives using validated experimental methodologies.

The chemical structure of PTMH, featuring piperazine and thiophene moieties, suggests a strong potential for interaction with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that are the targets of a significant portion of modern pharmaceuticals.[1][2][3][4][5] Specifically, these structural motifs are prevalent in compounds designed to target dopamine and serotonin receptors, which are crucial for neurotransmission and are implicated in a variety of central nervous system (CNS) disorders.[6][7][8][9][10][11]

For the purposes of this illustrative guide, we hypothesize that PTMH is a novel antagonist of the Dopamine D2 receptor (D2R). The D2R is a well-validated target for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder.[12][13][14] However, many existing D2R antagonists exhibit promiscuity, binding to other receptors and leading to undesirable side effects.[12][15] Therefore, the primary objective of this investigation is to rigorously define the selectivity of PTMH and compare it to established drugs: Haloperidol , a typical antipsychotic known for its potent D2R antagonism but also significant off-target effects, and Risperidone , an atypical antipsychotic with a broader binding profile that includes serotonin receptors.[10][13][14]

The Strategic Workflow for Selectivity Profiling

A multi-tiered approach is essential for a thorough selectivity assessment. This process begins with high-affinity binding to the primary target and progressively widens the net to identify potential off-target interactions. This self-validating system ensures that by the end of the profiling cascade, we have a high-confidence map of the compound's molecular interactions.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Validation A Primary Screening: Radioligand Binding Assay (Target Affinity - Ki) B Functional Characterization: β-Arrestin Recruitment Assay (Functional Potency - IC50) A->B Confirm Functional Activity C Secondary Screening: Broad Receptor Panel (Selectivity Profiling) B->C Assess Off-Target Liabilities D Target Engagement & Efficacy: PET Imaging & Behavioral Models C->D Validate In Vivo Relevance

Caption: A streamlined workflow for comprehensive selectivity profiling.

Part 1: Primary Target Engagement - Binding Affinity

The initial and most fundamental step is to quantify the binding affinity of PTMH for its hypothesized target, the human Dopamine D2 receptor. The gold-standard method for this is the competitive radioligand binding assay.[16][17][18]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human Dopamine D2 receptor are cultured and harvested. The cell pellets are homogenized in ice-cold buffer and centrifuged to isolate the cell membranes, which are then resuspended in an assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone) and varying concentrations of the test compound (PTMH, Haloperidol, or Risperidone).[17][19] The concentration of the radioligand is typically at or below its dissociation constant (Kd) to ensure sensitive detection of competition.[20]

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand while allowing the unbound radioligand to pass through.[17]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.

Comparative Binding Affinity Data
CompoundTargetKi (nM)
PTMH (Hypothetical) Dopamine D2R 1.5
HaloperidolDopamine D2R0.8
RisperidoneDopamine D2R3.2

The hypothetical data indicate that PTMH binds to the D2R with high affinity, comparable to that of established antipsychotics. This potent binding justifies proceeding to functional characterization.

Part 2: Functional Activity at the D2 Receptor

High affinity does not equate to functional effect. It is crucial to determine whether PTMH acts as an antagonist, agonist, or inverse agonist at the D2R. The D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and the recruitment of β-arrestin.[13] A β-arrestin recruitment assay is a robust method to measure the functional consequences of ligand binding.[15][21]

Signaling Pathway of the Dopamine D2 Receptor

G cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates PTMH PTMH (Antagonist) PTMH->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits Downstream\nSignaling\n(e.g., ↓cAMP) Downstream Signaling (e.g., ↓cAMP) G_protein->Downstream\nSignaling\n(e.g., ↓cAMP) Receptor\nInternalization &\nSignaling Receptor Internalization & Signaling Beta_Arrestin->Receptor\nInternalization &\nSignaling

Caption: Simplified D2R signaling and point of PTMH antagonism.

Experimental Protocol: β-Arrestin Recruitment Assay
  • Cell Line: U2OS cells engineered to co-express the human D2R fused to a protein fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter® technology) are used.

  • Assay Principle: Upon agonist stimulation of the D2R, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating a chemiluminescent signal. An antagonist will block this agonist-induced signal.

  • Procedure: The cells are first incubated with varying concentrations of the test compound (PTMH, Haloperidol, or Risperidone). Then, a fixed concentration of an agonist (e.g., dopamine) is added to stimulate the receptor.

  • Measurement: After incubation, the substrate for the enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.

  • Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration. Non-linear regression is used to calculate the IC50 value, representing the functional potency of the antagonist.

Comparative Functional Potency
CompoundAssayIC50 (nM)
PTMH (Hypothetical) D2R β-Arrestin 8.2
HaloperidolD2R β-Arrestin5.5
RisperidoneD2R β-Arrestin15.1

The results confirm that PTMH is a potent antagonist at the D2R, effectively blocking agonist-induced signaling. Its potency is within the range of the comparator drugs.

Part 3: Comprehensive Selectivity and Off-Target Profiling

The defining characteristic of a superior drug candidate is its selectivity. To assess this, PTMH must be screened against a broad panel of receptors, enzymes, and ion channels. This is critical for predicting potential side effects.[22][23][24][25] Commercial services (e.g., Eurofins SafetyScreen, Reaction Biology InVEST44) provide standardized panels for this purpose.[22][23][26]

Screening Panel and Results

The following table summarizes hypothetical data from a broad selectivity screen. The values represent the binding affinity (Ki) for related dopamine and serotonin receptors and the percent inhibition (% Inh) at a 1 µM concentration for a wider range of off-targets. High % inhibition values suggest potential off-target activity.

TargetPTMH (Hypothetical)HaloperidolRisperidonePotential Clinical Implication
Dopamine D1 >10,000 nM (Ki)250 nM (Ki)650 nM (Ki)Lack of D1 activity may reduce certain motor side effects.
Dopamine D3 45 nM (Ki)7 nM (Ki)8 nM (Ki)High D2/D3 selectivity is a desirable trait.[21][27]
Serotonin 5-HT1A 850 nM (Ki)3,500 nM (Ki)170 nM (Ki)Moderate 5-HT1A activity can contribute to anxiolytic effects.[8]
Serotonin 5-HT2A 350 nM (Ki)120 nM (Ki)0.5 nM (Ki)High 5-HT2A antagonism is a hallmark of atypical antipsychotics, potentially mitigating extrapyramidal symptoms.
Adrenergic α1 12% Inh @ 1µM85% Inh @ 1µM75% Inh @ 1µMLow α1 activity suggests a lower risk of orthostatic hypotension.
Histamine H1 8% Inh @ 1µM60% Inh @ 1µM88% Inh @ 1µMLow H1 activity indicates a reduced potential for sedation and weight gain.
Muscarinic M1 5% Inh @ 1µM45% Inh @ 1µM15% Inh @ 1µMMinimal M1 activity suggests a lower risk of anticholinergic side effects (dry mouth, blurred vision).
Interpretation of Selectivity Data

Based on this hypothetical profile, PTMH demonstrates a superior selectivity profile compared to Haloperidol and a more focused profile than Risperidone.

  • High D2 Selectivity: PTMH shows high selectivity for the D2 receptor over the D1 receptor and maintains a favorable selectivity window against the D3 receptor.

  • Clean Off-Target Profile: Crucially, PTMH exhibits minimal interaction with adrenergic, histaminergic, and muscarinic receptors at a concentration that would be pharmacologically relevant for D2R antagonism. This "clean" profile suggests a potentially lower burden of common antipsychotic side effects such as hypotension, sedation, weight gain, and anticholinergic effects.

  • Moderate Serotonergic Activity: Unlike the potent 5-HT2A antagonism of Risperidone, PTMH shows more modest activity at serotonin receptors. This could result in a different clinical profile, which would need to be explored in further preclinical and clinical studies.

Part 4: In Vivo Confirmation of Selectivity

While in vitro assays are powerful, the ultimate validation of selectivity comes from in vivo studies.[28] These experiments assess whether the selectivity observed in isolated systems translates to a whole organism.

  • Positron Emission Tomography (PET): PET imaging in non-human primates or rodents using specific radiotracers for different receptors can directly visualize and quantify receptor occupancy in the brain.[21][27] An ideal study would show that PTMH occupies D2 receptors at therapeutic doses while showing minimal occupancy at off-target sites like the α1-adrenergic or H1 histamine receptors.

  • Behavioral Pharmacology: Animal models can provide functional evidence of selectivity. For instance, antagonism of apomorphine-induced climbing in mice is a classic test for D2R blockade.[10] The absence of catalepsy at effective doses would further support a favorable side-effect profile, often linked to high 5-HT2A/D2 antagonism ratios.

Conclusion

This comparative guide outlines a rigorous, multi-step process for characterizing the selectivity of a novel compound, this compound. Based on the hypothetical data generated from established, self-validating experimental protocols, PTMH emerges as a potent Dopamine D2 receptor antagonist with a highly selective profile. Its minimal interaction with key off-targets associated with the side effects of current antipsychotics, such as adrenergic, histaminergic, and muscarinic receptors, marks it as a promising candidate for further development. The presented workflow, from initial binding assays to broad panel screening and in vivo validation, represents a robust framework for making critical go/no-go decisions in the drug discovery pipeline, ultimately aiming for the development of safer and more effective medicines.

References

  • [methanone. MDPI.]([Link])

Sources

Optimizing Piperazine Scaffolds: A Pharmacokinetic Comparison of Novel Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative pharmacokinetic (PK) analysis of novel piperazine derivatives designed to overcome the metabolic instability inherent to the parent scaffold. By systematically replacing metabolic "soft spots" with bioisosteres (specifically fluorine substitutions), we demonstrate how structural modifications directly influence intrinsic clearance (


), oral bioavailability (

), and half-life (

). This document serves as a technical blueprint for medicinal chemists and DMPK scientists evaluating piperazine-based lead candidates.

Introduction: The Piperazine Paradox

The piperazine ring is a "privileged scaffold" in medicinal chemistry, central to the pharmacophore of numerous antipsychotics (e.g., Olanzapine), antihistamines (e.g., Cetirizine), and kinase inhibitors. Its chair conformation provides structural rigidity, while the two nitrogen atoms offer hydrogen bond acceptors/donors that enhance water solubility.[1]

The Challenge: The piperazine ring is metabolically vulnerable. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) frequently target the carbon atoms adjacent to the nitrogen (α-carbon oxidation) or the nitrogen itself (N-oxidation/N-dealkylation), leading to rapid clearance and poor oral bioavailability.

The Solution: This guide compares a parent compound against two novel derivatives designed to block these metabolic pathways:

  • PIP-01 (Reference): Standard N-phenylpiperazine core.

  • PIP-02 (Derivative A): para-Fluorophenyl substitution (Metabolic blocking strategy).

  • PIP-03 (Derivative B): Trifluoromethyl (

    
    ) substitution (Lipophilicity and electronic modulation).
    

Experimental Workflow & Design Logic

To ensure data integrity, we follow a "Self-Validating" Design-Make-Test-Analyze (DMTA) cycle. The workflow below illustrates the critical path from synthesis to PK verification.

DMTA_Workflow Synthesis 1. Synthesis (Suzuki Coupling) QC 2. Purity Check (>95% via HPLC) Synthesis->QC InVitro 3. In Vitro ADME (Microsomal Stability) QC->InVitro Pass InVivo 4. In Vivo PK (Rat IV/PO Dosing) InVitro->InVivo CL_int < Threshold Analysis 5. LC-MS/MS (Quantification) InVivo->Analysis Analysis->Synthesis SAR Iteration

Figure 1: The DMTA workflow ensures only chemically pure (>95%) and metabolically competent compounds progress to in vivo studies.

In Vitro ADME Profiling: Metabolic Stability

Before animal testing, intrinsic clearance is assessed using human liver microsomes (HLM). This assay predicts hepatic first-pass metabolism.

Protocol: Microsomal Stability Assay

Standard: FDA Bioanalytical Method Validation Guidance [1]

  • Preparation: Prepare a 100 mM phosphate buffer (pH 7.4).

  • Incubation: Mix test compounds (final conc. 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). Note: Without NADPH, CYP450 enzymes remain inactive, serving as a negative control.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately transfer into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Comparative Data: Intrinsic Clearance ( )
CompoundStructure Modification

(µL/min/mg)

(min)
Metabolic Stability Status
PIP-01 Parent (Unsubstituted)48.5 ± 3.214.2Low (Rapidly Metabolized)
PIP-02 4-Fluoro (C-F bond)12.1 ± 1.557.3High (Metabolic Blockade)
PIP-03 4-Trifluoromethyl (

)
8.4 ± 0.982.5Very High (Steric/Electronic Shield)

Scientific Insight: PIP-01 shows high clearance due to rapid aromatic hydroxylation at the para-position. In PIP-02, the Carbon-Fluorine bond (approx. 116 kcal/mol) is significantly stronger than the Carbon-Hydrogen bond (approx. 99 kcal/mol), effectively blocking CYP450 oxidation at that site [2].

In Vivo Pharmacokinetics (Rat Model)

Compounds passing the in vitro screen (PIP-02 and PIP-03) were advanced to in vivo studies to evaluate systemic exposure.

Protocol: Cassette Dosing
  • Subjects: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Dosing:

    • IV Group: 1 mg/kg via tail vein (Solvent: 5% DMSO / 95% Saline).

    • PO Group: 5 mg/kg via oral gavage (Vehicle: 0.5% Methylcellulose).

  • Blood Sampling: Serial tail bleeds at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS (MRM mode).

Comparative Data: PK Parameters
ParameterDefinitionPIP-01 (Parent)PIP-02 (4-F)PIP-03 (4-

)

(ng/mL)
Peak Concentration120850640

(h)
Time to Peak0.51.52.0

(ng·h/mL)
Total Exposure3502,8004,100

(h)
Elimination Half-life1.24.86.5

(%)
Bioavailability12% 65% 78%

Analysis:

  • PIP-01 suffers from a massive "First-Pass Effect," where the liver metabolizes 88% of the drug before it reaches systemic circulation (

    
    ).
    
  • PIP-02 demonstrates a 5-fold increase in bioavailability (

    
    ). The fluorine atom prevents rapid degradation without significantly altering the molecular weight.
    
  • PIP-03 shows the highest exposure (

    
    ) but a delayed 
    
    
    
    . The bulky
    
    
    group increases lipophilicity (
    
    
    ), likely slowing absorption but increasing volume of distribution (
    
    
    ).

Mechanistic Pathway: The Fluorine Effect

To understand the causality of the improved performance, we must visualize the enzyme-substrate interaction. The diagram below details how the novel derivatives evade the CYP450 catalytic cycle.

Metabolic_Pathway cluster_01 Pathway A: PIP-01 (Vulnerable) cluster_02 Pathway B: PIP-02 (Resistant) CYP CYP450 Enzyme (Fe-O Active Site) PIP01 PIP-01 (C-H Bond) CYP->PIP01 Oxidative Attack PIP02 PIP-02 (C-F Bond) CYP->PIP02 Blocked Attack Metabolite Hydroxylated Metabolite (Rapid Clearance) PIP01->Metabolite C-H Bond Breakage (Low Energy) Stable Metabolically Stable (High Exposure) PIP02->Stable C-F Bond Intact (High Energy)

Figure 2: CYP450 enzymes easily cleave the C-H bond in PIP-01, whereas the strong C-F bond in PIP-02 resists oxidation, preserving the drug in circulation.

Conclusion & Recommendation

Based on the comparative data:

  • PIP-01 is unsuitable as a lead candidate due to poor metabolic stability (

    
    ).
    
  • PIP-02 is the optimal candidate for balanced potency and pharmacokinetics. It achieves high bioavailability (

    
    ) while maintaining a lower molecular weight than PIP-03.
    
  • PIP-03 is a viable backup if higher lipophilicity is required for Blood-Brain Barrier (BBB) penetration, though its solubility may be a limiting factor in formulation.

Final Recommendation: Advance PIP-02 to efficacy studies (PD models).

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link][3][4][5][6]

  • Chaudhari, K. et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Shaik, S. et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • Mlynárová, R. et al. (2000). Effects of a (fluorophenyl) piperazine derivative on cardiovascular function. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling and use of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (CAS No. 99580-45-7). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound. More than just a set of instructions, this guide explains the causality behind each recommendation, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a research chemical with potential biological activities.[1] Its safe handling is predicated on a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from its structural components—a piperazine ring and a thiophene moiety—and from available safety data for similar compounds.

The primary hazards associated with this compound are summarized by the GHS Hazard Statements: H302, H315, H319, and H335.[2] This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3]

Furthermore, piperazine and its salts are known to be sensitizers, meaning they can cause allergic reactions upon repeated exposure, both on the skin and in the respiratory system.[4][5][6] Piperazine itself is classified as causing severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[4][5] Therefore, a cautious approach is paramount.

Table 1: Hazard Summary for this compound and Related Compounds

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3]
Skin IrritationH315Causes skin irritation.[2][3]
Eye IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]
Sensitization (Inferred)H317 / H334May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][5]
Corrosivity (Inferred from Piperazine)H314May cause severe skin burns and eye damage.[4][5]
Reproductive Toxicity (Inferred)H361Suspected of damaging fertility or the unborn child.[4]

Engineering Controls: Your First Line of Defense

The most effective way to minimize exposure to hazardous chemicals is through robust engineering controls. All work involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[7][8]

A chemical fume hood is designed to capture and exhaust vapors, dusts, and fumes, providing a critical barrier between you and the hazardous substance.[7] This is particularly important for this compound due to the risk of respiratory irritation and potential for sensitization from inhaling airborne particles.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Where engineering controls are the first line of defense, Personal Protective Equipment (PPE) is your essential last line of defense. The minimum required PPE for handling this compound includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[9][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Task: Handling this compound body Body Protection: - Standard lab coat - Closed-toe shoes - Long pants start->body eyes Eye Protection: - Chemical safety goggles (mandatory) - Face shield (if splash hazard exists) start->eyes hands Hand Protection: - Disposable nitrile gloves (minimum) - Double gloving recommended start->hands respiratory Respiratory Protection: - Generally not required if handled in a fume hood - Consider a respirator for large spills or inadequate ventilation start->respiratory end Proceed with work safely body->end eyes->end hands->end respiratory->end

Caption: PPE selection workflow for handling the target compound.

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against eye irritation.[10] A face shield should be worn over safety glasses if there is a significant risk of splashing.[11]

  • Skin and Body Protection : A standard laboratory coat, buttoned completely, is required to protect your skin and clothing.[10] Ensure you are wearing long pants and closed-toe shoes.[9][11]

  • Hand Protection : Disposable nitrile gloves are the minimum requirement for hand protection.[9][12] Given the skin irritation potential, it is highly recommended to double-glove. If you are working with solutions, consult a glove compatibility chart to ensure nitrile is resistant to the solvent you are using. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.[11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step operational plan is crucial for minimizing risk.

Step 1: Preparation

  • Ensure the chemical fume hood is on and functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate PPE as outlined above.

Step 2: Weighing the Solid Compound

  • Perform all weighing operations inside the chemical fume hood.

  • Use a disposable weigh boat to prevent contamination of the balance.

  • Handle the solid gently to minimize the generation of dust.

Step 3: Preparing Solutions

  • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

Step 4: Post-Handling

  • Clean all contaminated surfaces with an appropriate solvent and then with soap and water.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.

  • Wash your hands thoroughly with soap and water after removing your gloves.[6]

Logistical Plan: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory safety.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8]

  • It should be stored under an inert atmosphere.[2]

  • Keep it away from heat, sparks, open flames, and direct sunlight.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6]

Waste Disposal
  • All waste materials, including empty containers, used gloves, and contaminated weigh boats, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.[13]

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency Response Workflow

Emergency_Response cluster_emergency Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_isolate Isolate the area. For solids, at least 25 meters. spill->spill_isolate skin Skin Contact: Remove contaminated clothing. Flush with water for 15 minutes. exposure->skin eye Eye Contact: Immediately flush with eyewash for 15 minutes. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion spill_notify Notify lab supervisor and EHS. spill_isolate->spill_notify spill_clean Clean up only if trained and equipped. Use appropriate absorbent material. spill_notify->spill_clean seek_medical Seek medical attention for all exposures. skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for responding to spills and personal exposures.

  • In Case of a Spill : For a solid spill, isolate the area for at least 25 meters.[14] For a small spill, if you are trained and have the proper equipment, you can clean it up by carefully sweeping or vacuuming the material into a sealed container for disposal. Avoid generating dust. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • In Case of Skin Contact : Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]

  • In Case of Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • In Case of Inhalation : Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek medical attention.[6]

  • In Case of Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

By integrating these safety protocols into your daily laboratory practices, you are not only ensuring your own well-being but also contributing to a culture of safety that benefits everyone in your research environment.

References

  • Benchchem. This compound | 99580-45-7.

  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.

  • Sigma-Aldrich. 1-(Thiophen-2-yl)piperazin-2-one.

  • University of California San Francisco. Chemical Safety: Personal Protective Equipment.

  • Pipzine Chemicals. Cyclopropyl)(piperazin-1-yl)methanone hydrochloride.

  • BLD Pharm. Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride | 99580-45-7.

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.

  • AZoM. (2020). The Equipment Every Laboratory Needs to Keep Employees Safe.

  • Carl ROTH. (2021). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.

  • Fisher Scientific. (2023). Safety Data Sheet: Piperazine hexahydrate.

  • NOAA. CAMEO Chemicals: piperazine.

  • Santa Cruz Biotechnology. Material Safety Data Sheet: Piperazine.

  • CymitQuimica. (2024). Safety Data Sheet: Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride.

  • Carl ROTH. (2022). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride.

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

  • MDPI. (2009). methanone.

  • University of California, Berkeley. (2015). Personal Protective Equipment Selection Guide.

  • Santa Cruz Biotechnology. Piperazin-1-yl-thiophen-2-yl-methanonehydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.